4-(4-Chlorophenoxy)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQMPZXAFLPTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409408 | |
| Record name | 4-(4-chlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97839-99-1 | |
| Record name | 4-(4-chlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-Chlorophenoxy)piperidine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Section 1: Core Compound Identity and Physicochemical Properties
4-(4-Chlorophenoxy)piperidine hydrochloride is a versatile chemical intermediate that has garnered significant interest in the fields of pharmaceutical and agrochemical research.[1][2] Its molecular structure, which features a piperidine ring linked to a 4-chlorophenoxy group via an ether bond, makes it a valuable building block for the synthesis of a wide array of more complex, biologically active molecules.[1] The hydrochloride salt form enhances its stability and handling characteristics for laboratory use.
Chemical Structure and Identification
-
IUPAC Name: this compound hydrochloride
-
CAS Number: 63843-53-8[1]
-
Molecular Formula: C₁₁H₁₅Cl₂NO[2]
-
Molecular Weight: 248.15 g/mol [1]
Physicochemical Data
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. These properties dictate its behavior in various solvents and experimental conditions, influencing everything from reaction kinetics to bioavailability.
| Property | Value | Source(s) |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 194-196 °C | [3] |
| Purity | ≥ 98% (typically determined by HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Note: Specific solubility data in a range of organic solvents is not consistently reported in publicly available literature and should be determined empirically for specific applications.
Section 2: Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenoxy group, likely as two doublets in the aromatic region due to the para-substitution. The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region. The proton on the ether-linked carbon of the piperidine ring would be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the chlorophenyl group and the piperidine ring. The carbon atom attached to the chlorine and the carbon atom involved in the ether linkage would have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound hydrochloride would be expected to exhibit key absorbances indicating its functional groups. These would include C-H stretching vibrations from the aromatic and aliphatic portions, C=C stretching from the aromatic ring, C-O-C stretching from the ether linkage, and C-N stretching from the piperidine ring. The presence of the hydrochloride salt would also influence the N-H stretching region. For similar amine hydrochlorides, absorbances in the 2000-2700 cm⁻¹ range are consistent with an amine halogen ion-pair.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would be expected at m/z corresponding to the free base (C₁₁H₁₄ClNO). The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound hydrochloride.[1] A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector.
Section 3: Synthesis and Chemical Reactivity
This compound hydrochloride is primarily utilized as a chemical intermediate. Its synthesis and reactivity are centered around the functional groups present in the molecule.
Synthetic Pathways
While specific, detailed industrial synthesis protocols for this compound hydrochloride are often proprietary, a plausible synthetic route can be conceptualized based on established organic chemistry principles. One common approach to forming similar aryl ether linkages is the Williamson ether synthesis.
Caption: Conceptual synthetic workflow for this compound hydrochloride.
This conceptual workflow illustrates a common strategy for forming the key ether linkage. The choice of protecting group for the piperidine nitrogen is crucial for controlling reactivity and is typically removed in a subsequent step, followed by salt formation with hydrochloric acid to yield the final product.
Section 4: Applications in Research and Development
The utility of this compound hydrochloride stems from its role as a precursor to more complex molecules with potential therapeutic or agricultural applications.[1]
Pharmaceutical Research
The piperidine moiety is a common scaffold in many centrally active drugs.[6] Consequently, this compound hydrochloride is a key starting material in the synthesis of novel compounds targeting the central nervous system.[1]
-
Neurological Disorders: This compound is frequently employed in the development of therapeutic agents for a range of neurological conditions.[1] The structural motif is found in molecules designed to interact with various neurotransmitter systems.[1] Research in this area often involves the synthesis of derivatives that are then screened for activity at specific receptors, such as dopamine and serotonin receptors.
-
Drug Discovery: As a building block, it allows for the systematic modification of lead compounds to optimize their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Agrochemical Development
Beyond pharmaceuticals, this compound also serves as an intermediate in the synthesis of novel herbicides and pesticides.[1] The introduction of the this compound moiety can modulate the biological activity and physical properties of the resulting agrochemical.
Section 5: Biological Activity and Mechanism of Action (Inferred)
While the direct biological activity of this compound hydrochloride is not extensively documented, its utility as a precursor provides insights into the potential biological targets of its derivatives.
Neurotransmitter System Modulation
Derivatives of this compound are often designed to interact with key neurotransmitter systems implicated in neurological and psychiatric disorders.
Caption: Inferred mechanism of action for derivatives of the topic compound.
-
Dopamine Receptors: The piperidine scaffold is present in many dopamine receptor antagonists. For instance, the dopamine D4 receptor, which is highly expressed in the cortico-basal ganglia network, is a target for therapies aimed at mitigating side effects of Parkinson's disease treatments.
-
Serotonin Receptors: Similarly, many serotonin receptor modulators incorporate a piperidine ring. These receptors are crucial targets for treating a wide range of psychiatric disorders, including depression and anxiety.
It is critical to note that this compound hydrochloride itself is not the active therapeutic agent but rather a key component used to synthesize these targeted molecules.
Section 6: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride.
Hazard Identification
Based on available safety data sheets, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.
Section 7: Conclusion
This compound hydrochloride is a foundational chemical intermediate with significant utility in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its value lies in providing a robust scaffold that can be readily modified to create a diverse range of molecules with tailored biological activities. A thorough understanding of its physicochemical properties, analytical characterization, and safe handling is essential for any researcher utilizing this compound in their work. Future research will likely continue to leverage this versatile building block in the quest for new and improved therapeutic agents and crop protection solutions.
References
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This compound Hydrochloride - Chem-Impex.
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4 4 Chlorophenoxy Piperidine Hydrochloride, For Laboratory, Purity - IndiaMART.
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace.
-
4-Methoxyphencyclidine: An Analytical Profile - DEA.gov.
-
-Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. | Download Scientific Diagram - ResearchGate.
-
4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem.
-
This compound hydrochloride - CymitQuimica.
-
This compound | C11H14ClNO | CID 5199889 - PubChem.
-
Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP).
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI.
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- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Storage & Handling of 4-(4-Chlorophenoxy)piperidine
[1][2]
Executive Summary
4-(4-Chlorophenoxy)piperidine is a critical pharmacophore used in the synthesis of neurological therapeutics and agrochemicals.[1][2][3] Its storage stability is dictated by its chemical form: the Free Base (CAS 97839-99-1) and the Hydrochloride Salt (CAS 63843-53-8).[1][2]
While the hydrochloride salt is relatively robust, the free base is a secondary amine that exhibits significant sensitivity to atmospheric carbon dioxide and moisture.[2] Improper storage leads to the formation of carbamate impurities and hygroscopic degradation, compromising downstream yield and purity.[2]
This guide details the physicochemical vulnerabilities of this molecule and provides a validated protocol for long-term preservation.[1][2]
Part 1: Physicochemical Profile & Vulnerabilities[1][2]
To implement an effective storage strategy, one must understand the specific degradation mechanisms associated with the piperidine and ether moieties.[2]
Chemical Identity Table[1][2]
| Feature | Free Base | Hydrochloride Salt |
| CAS Number | 97839-99-1 | 63843-53-8 |
| Molecular Formula | C₁₁H₁₄ClNO | C₁₁H₁₄ClNO[1][2][3][4] · HCl |
| Molecular Weight | 211.69 g/mol | 248.15 g/mol |
| Physical State | Solid (Low melting point) or Oil | Crystalline Solid |
| Primary Hazard | Air Sensitive (CO₂), Irritant | Hygroscopic, Irritant |
Critical Degradation Mechanisms[1][2]
A. The "Carbamate Trap" (Free Base Specific)
The secondary amine in the piperidine ring is a nucleophile.[2] Upon exposure to atmospheric CO₂, it undergoes a reversible reaction to form a carbamic acid, which stabilizes as a carbamate salt.[1][2] This reaction can occur even in "sealed" containers if the headspace is not inerted.[1][2]
-
Impact: Changes in melting point, solubility issues in non-polar solvents, and stoichiometry errors in subsequent coupling reactions.[2]
B. Hygroscopicity & Hydrolysis
Both forms are hygroscopic.[1][2][5] The ether linkage is generally stable, but the presence of moisture accelerates the absorption of CO₂ (for the base) and causes caking/clumping (for the salt).[1][2]
-
Field Insight: If the HCl salt turns from a free-flowing powder into a sticky gum, it has absorbed significant water.[1][2] While the chemical structure may still be intact, the mass-balance calculations for reactions will be incorrect due to water weight.[1][2]
C. Nitrosamine Formation Risk
As a secondary amine, this compound is a precursor to nitrosamines if exposed to nitrosating agents (e.g., nitrites found in trace amounts in some solvents or environmental pollutants).[1][2]
Part 2: Validated Storage Protocols
Storage Logic Diagram
The following decision tree illustrates the workflow for determining the correct storage environment based on the chemical form.
Figure 1: Decision logic for storage conditions based on chemical form (Free Base vs. HCl Salt).
Detailed Protocol: Free Base (High Risk)
Objective: Prevent carbamation and oxidation.[1][2]
-
Container: Use amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) bags as they are permeable to CO₂ over time.[1][2]
-
Atmosphere: Mandatory. Flush the container with dry Argon or Nitrogen before sealing.[1][2] Argon is preferred as it is heavier than air and forms a better "blanket" over the solid/oil.[1][2]
-
Temperature: Store at 2°C to 8°C .
-
Secondary Containment: Place the sealed vial inside a secondary jar containing active desiccant (e.g., silica gel or molecular sieves).
Detailed Protocol: Hydrochloride Salt (Moderate Risk)
Objective: Prevent moisture absorption (hygroscopicity).[1][2]
-
Container: High-density polyethylene (HDPE) bottles or amber glass.
-
Atmosphere: Ambient air is acceptable if humidity is controlled, but inert gas backfilling is best practice for long-term (>1 year) storage.[1][2]
-
Temperature:
-
Handling: Allow the refrigerated container to equilibrate to room temperature before opening.
-
Causality: Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the solid, ruining the sample.[2]
-
Part 3: Quality Control & Safety
Re-Validation (QC)
Before using stored material in critical GMP or GLP synthesis, perform the following check:
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (CDCl₃ or DMSO-d₆) | Confirm integration of piperidine protons.[1][2] Look for "ghost" peaks near 3.0-4.0 ppm indicating carbamates.[1][2] |
| Purity | HPLC (C18 Column) | >98% Area. |
| Water Content | Karl Fischer (KF) | <1.0% (Salt forms can absorb up to 5-10% water if mishandled).[1][2] |
Safety & Handling
References
Sources
- 1. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C11H14ClNO | CID 5199889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. You are being redirected... [hit2lead.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
Technical Deep Dive: The 4-(4-Chlorophenoxy)piperidine Scaffold in Drug Discovery
Executive Summary
The 4-(4-Chlorophenoxy)piperidine moiety (CAS 97839-99-1) represents a "privileged scaffold" in medicinal chemistry, particularly within the realm of Central Nervous System (CNS) therapeutics. Its structural architecture combines a basic amine center (piperidine) with a lipophilic, metabolically robust tail (4-chlorophenoxy). This specific combination allows for high-affinity interactions with G-Protein Coupled Receptors (GPCRs)—most notably the Histamine H3 Receptor (H3R) —and enzymes like Acetylcholinesterase (AChE) .
This technical guide analyzes the pharmacological utility of this scaffold, detailing its primary therapeutic targets, off-target liabilities, and validated synthetic protocols. It is designed for researchers seeking to leverage this moiety for lead optimization in neurodegenerative and wakefulness disorders.
Part 1: Structural Pharmacology & Chemical Space
The Pharmacophore
The efficacy of the this compound scaffold stems from its ability to mimic the biogenic amine neurotransmitter binding modes while providing enhanced metabolic stability.
-
Piperidine Nitrogen (
): At physiological pH, the secondary amine is protonated. This cation forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in GPCRs) found in the transmembrane binding pockets of aminergic receptors. -
Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor and provides a flexible hinge, allowing the molecule to adopt the necessary conformation to fit into deep hydrophobic pockets.
-
4-Chlorophenoxy Tail:
-
Lipophilicity: The aromatic ring enhances blood-brain barrier (BBB) penetration.
-
Metabolic Blockade: The chlorine atom at the para-position blocks CYP450-mediated hydroxylation, a common metabolic clearance pathway for unsubstituted phenyl rings. This significantly extends the in vivo half-life of the pharmacophore.
-
Chemical Properties
| Property | Value (Approx.) | Significance |
| Molecular Weight | 211.69 g/mol | Fragment-like, allows for significant elaboration. |
| cLogP | ~2.6 | Ideal for CNS penetration (Lipinski compliant). |
| H-Bond Donors | 1 (NH) | Critical for receptor anchoring. |
| H-Bond Acceptors | 2 (N, O) | Facilitates diverse binding interactions. |
Part 2: Primary Therapeutic Targets
Histamine H3 Receptor (H3R) Antagonism
The most validated application of this scaffold is in the design of non-imidazole H3R antagonists/inverse agonists .
-
Mechanism: H3Rs are presynaptic autoreceptors that inhibit the release of histamine.[1][2] By blocking these receptors, this compound derivatives disinhibit the histaminergic neurons, leading to increased release of histamine, acetylcholine, and norepinephrine in the prefrontal cortex.
-
Therapeutic Outcome: Promotion of wakefulness (Narcolepsy) and enhancement of cognitive function (Alzheimer's, ADHD).
-
Case Study Relation: While the drug Pitolisant utilizes a chlorophenoxy-propyl-piperidine linker, the direct 4-phenoxypiperidine scaffold is a potent rigidified analog used in "second-generation" H3R ligands to reduce conformational entropy cost upon binding.
Dual-Target Strategy: AChE Inhibition
In Alzheimer's drug discovery, "Multi-Target Directed Ligands" (MTDLs) are highly sought after.[3]
-
Target: Acetylcholinesterase (AChE).[3]
-
Binding Mode: The 4-chlorophenoxy moiety binds to the Peripheral Anionic Site (PAS) of AChE via
stacking interactions with Tryptophan residues (e.g., Trp286), while the piperidine nitrogen interacts with the catalytic anionic site. -
Synergy: Simultaneous H3R antagonism (increasing ACh release) and AChE inhibition (preventing ACh breakdown) provides a synergistic pro-cognitive effect.
Off-Target Liability: hERG Inhibition
Critical Warning: Lipophilic secondary amines linked to aromatic rings are a classic pharmacophore for blocking the hERG potassium channel.
-
Risk: QT interval prolongation and Torsades de Pointes.
-
Mitigation: During lead optimization, it is essential to introduce polarity or steric bulk near the piperidine nitrogen to reduce hERG affinity without compromising H3R binding.
Part 3: Experimental Protocols
Synthesis: Mitsunobu Coupling
The most robust method for synthesizing the ether linkage between the electron-rich phenol and the secondary alcohol of the piperidine is the Mitsunobu reaction.
Reagents:
-
A: N-Boc-4-hydroxypiperidine (1.0 eq)
-
B: 4-Chlorophenol (1.1 eq)
-
C: Triphenylphosphine (
, 1.2 eq) -
D: Diisopropyl azodicarboxylate (DIAD, 1.2 eq)
-
Solvent: Anhydrous THF
Protocol:
-
Preparation: Dissolve N-Boc-4-hydroxypiperidine (A), 4-Chlorophenol (B), and
(C) in anhydrous THF under an inert atmosphere ( or Ar). Cool the solution to 0°C. -
Addition: Add DIAD dropwise over 20 minutes, maintaining the temperature below 5°C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane to precipitate the triphenylphosphine oxide byproduct. Filter and concentrate the filtrate.[4]
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield N-Boc-4-(4-chlorophenoxy)piperidine.
-
Deprotection: Dissolve the intermediate in DCM and add TFA (10 eq). Stir for 2 hours. Concentrate and basify with saturated
to yield the free base This compound .
Visualization: Synthesis Workflow
Caption: Step-by-step synthetic route utilizing Mitsunobu coupling followed by acid-mediated deprotection.
Part 4: Mechanism of Action (H3R Signaling)
The following diagram illustrates the signal transduction pathway when an H3R antagonist (containing the 4-chlorophenoxypiperidine scaffold) binds to the receptor.
Caption: H3R antagonism disinhibits Adenylyl Cyclase, restoring cAMP levels and promoting neurotransmitter release.
References
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5199889: this compound. Retrieved from [Link]
-
Łażewska, D., et al. (2016).[3] Cholinesterase inhibitory activity of chlorophenoxy derivatives-Histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Staszewski, M., et al. (2023). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. International Journal of Molecular Sciences. Retrieved from [Link]
-
Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
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- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinesterase inhibitory activity of chlorophenoxy derivatives-Histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
Methodological & Application
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-(4-Chlorophenoxy)piperidine
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-Chlorophenoxy)piperidine. This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders[1]. The developed method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in drug development and manufacturing. The protocol herein is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines[2][3][4][5].
Introduction
This compound is a key building block in medicinal chemistry[1]. Its purity and concentration are critical parameters that can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and accuracy[6][7]. This document provides a comprehensive guide to a specific RP-HPLC method, including the rationale for parameter selection and a detailed protocol for method validation.
Chemical Profile of this compound:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[8] |
| CAS Number | 97839-99-1 | Thermo Fisher Scientific[9] |
| Molecular Formula | C₁₁H₁₄ClNO | PubChem[8] |
| Molecular Weight | 211.69 g/mol | PubChem[8] |
| Appearance | Likely a solid at room temperature | BenchChem[10] |
| Solubility | Expected to be soluble in organic solvents like methanol and ethanol | BenchChem[10] |
Chromatographic Method Development
The selection of chromatographic conditions is pivotal for achieving optimal separation and quantification. A reversed-phase mode was chosen due to the non-polar nature of the this compound molecule.
Rationale for Parameter Selection
-
Stationary Phase: A C18 column is a versatile and commonly used stationary phase in reversed-phase chromatography, offering excellent retention and separation for a wide range of organic molecules[11][12]. The hydrophobicity of the C18 ligand provides a strong interaction with the analyte, leading to good peak shape and resolution.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC.
-
Aqueous Component: Water with a small percentage of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, is used to control the pH and suppress the ionization of the basic piperidine nitrogen. This is crucial for obtaining symmetrical peak shapes and consistent retention times, as interactions between the basic analyte and residual silanols on the stationary phase can cause peak tailing[13].
-
Organic Component: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths.
-
-
Detection: The presence of a chromophore (the chlorophenoxy group) in the molecule allows for ultraviolet (UV) detection. A wavelength of 220 nm is selected based on the UV absorbance profile of similar aromatic compounds, providing good sensitivity[14].
Recommended HPLC Conditions
| Parameter | Recommended Setting |
| Instrument | Standard HPLC or UHPLC system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 220 nm |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the test sample containing approximately 25 mg of this compound and prepare it in the same manner as the standard stock solution. Dilute to a final concentration within the calibration range.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the working standard solution (e.g., 50 µg/mL) five times. The system suitability parameters should meet the criteria outlined in the USP General Chapter <621>[15][16][17][18][19].
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation Protocol
The developed HPLC method must be validated to ensure its suitability for the intended purpose. The validation should be performed according to ICH Q2(R1) guidelines[3][4][5].
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[2]. To demonstrate specificity, a solution of this compound should be subjected to forced degradation studies (e.g., acid, base, oxidation, heat, and light)[20]. The chromatograms of the stressed samples should show that the peak for this compound is well-resolved from any degradation product peaks.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte[2]. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value[2]. It should be assessed by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[2].
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters[2][20]. This can be evaluated by varying parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of organic modifier in the mobile phase (±2%). The system suitability parameters should still be met under these varied conditions.
Data Presentation and Visualization
Experimental Workflow
Caption: High-level workflow for the HPLC analysis of this compound.
Method Validation Logic
Caption: Key parameters for the validation of the analytical method.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The detailed protocol for method development and validation provides a comprehensive framework for its implementation in a quality control setting. Adherence to these guidelines will ensure the generation of accurate and reproducible data, which is critical for the advancement of pharmaceutical development projects involving this key intermediate.
References
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]
-
A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Chromatography Online. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
-
This compound. PubChem. [Link]
-
Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. ResearchGate. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Institutes of Health. [Link]
-
An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Reversed Phase HPLC for the Analysis of Biomolecules. LCGC International. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
4-(4-Chlorophenyl)piperidine. PubChem. [Link]
-
Are You Sure You Understand USP <621>? Chromatography Online. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy). ResearchGate. [Link]
-
USP-NF 621 Chromatography. Scribd. [Link]1-Chromatography)
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- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. This compound | C11H14ClNO | CID 5199889 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 20. applications.emro.who.int [applications.emro.who.int]
using 4-(4-Chlorophenoxy)piperidine in drug discovery screening
Application Note: Optimizing the 4-(4-Chlorophenoxy)piperidine Scaffold in Drug Discovery Screening
Executive Summary
This compound (CAS: 97839-99-1; HCl Salt: 63843-53-8) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural duality, featuring a basic secondary amine (cationic center) and a lipophilic 4-chlorophenoxy tail, makes it an ideal fragment for targeting G-Protein Coupled Receptors (GPCRs), particularly aminergic receptors (Dopamine, Histamine, Serotonin), and Sigma receptors.
This guide details the technical protocols for utilizing this compound in two distinct drug discovery workflows:
-
Fragment-Based Drug Discovery (FBDD): Screening the core motif using Surface Plasmon Resonance (SPR).
-
High-Throughput Screening (HTS): Designing and screening combinatorial libraries derived from the scaffold using functional calcium flux assays.
Chemical Profile & Handling
Compound Identity:
-
Molecular Weight: 211.69 Da (Free Base), 248.15 Da (HCl Salt)
-
LogP: ~2.53 (Moderate Lipophilicity)
-
pKa: ~9.8 (Secondary Amine)
Storage & Stability:
-
Solid State: The Hydrochloride salt is hygroscopic. Store at +4°C in a desiccator.
-
Stock Solutions: Prepare 100 mM stocks in anhydrous DMSO. Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ether linkage, although the aryl ether is generally robust.
Solubility Note: The free base is sparingly soluble in water but soluble in organic solvents (DCM, MeOH). For biological assays, always use the Hydrochloride salt or pre-dissolve the free base in DMSO before diluting into aqueous buffers.
Mechanism of Action & SAR Logic
The utility of this compound stems from its ability to mimic the pharmacophore of endogenous neurotransmitters.
-
The Protonated Nitrogen: At physiological pH (7.4), the piperidine nitrogen is protonated (
). This allows it to form a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) found in the transmembrane domain of aminergic GPCRs [1]. -
The Chlorophenoxy Tail: The 4-chloro substituent serves two roles:
-
Metabolic Stability: Blocks para-hydroxylation by CYP450 enzymes.
-
Halogen Bonding: The chlorine atom can engage in halogen bonding or hydrophobic interactions within the receptor's orthosteric binding pocket.
-
Protocol A: Fragment Screening via SPR
Objective: Determine the binding affinity (
Rationale: Standard biochemical assays often fail for fragments due to low affinity (mM range). Surface Plasmon Resonance (SPR) provides real-time, label-free binding kinetics, essential for detecting weak fragment interactions.
Materials:
-
Instrument: Biacore 8K or equivalent.
-
Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4) + 2% DMSO.
Step-by-Step Procedure:
-
Surface Immobilization:
-
Immobilize the target protein (Ligand) to a density of ~2000-3000 RU using standard Amine Coupling (EDC/NHS).
-
Critical: Ensure the protein remains active; use a known reference ligand (e.g., Clozapine for D4) to verify surface activity.
-
-
Sample Preparation:
-
Prepare a 200 mM stock of this compound in 100% DMSO.
-
Perform a "Solvent Correction" cycle to account for bulk refractive index changes caused by DMSO.
-
Dilute compound in Running Buffer to generate a concentration series: 0, 10, 50, 100, 250, 500, 1000 µM. Note: Maintain constant 2% DMSO across all samples.
-
-
Injection Cycle:
-
Flow Rate: 30 µL/min (high flow minimizes mass transport limitations).
-
Contact Time: 60 seconds (fast association expected).
-
Dissociation Time: 60 seconds.
-
Regeneration: Usually not required for fragments (fast off-rates). If needed, use a mild pulse of 10 mM Glycine pH 2.5.
-
-
Data Analysis:
-
Zero-adjust and double-reference subtract (Reference Channel - Blank Buffer Injection).
-
Fit data to a Steady State Affinity (1:1) model.
-
Success Criteria: Square-wave sensorgrams indicating fast on/off rates. A calculated
µM indicates a valid fragment hit.
-
Protocol B: Library Derivatization & Functional Screening
Objective: Synthesize a focused library by alkylating the piperidine nitrogen and screen for functional antagonism using a Calcium Flux Assay.
Workflow Diagram:
Phase 1: Parallel Synthesis (Reductive Amination)
-
Reaction: this compound + R-CHO
N-Alkylated Product. -
Protocol:
-
In a 96-well deep-well plate, dispense 50 µmol of scaffold (in DCM/MeOH) per well.
-
Add 1.2 equivalents of diverse aldehydes (R-CHO).
-
Add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB).
-
Shake at Room Temperature for 16 hours.
-
Workup: Scavenge excess aldehyde using polymer-supported amine or pass through SCX (Strong Cation Exchange) cartridges to capture the basic product. Elute with 2M Ammonia in MeOH.
-
Phase 2: FLIPR Calcium Flux Assay (GPCR Antagonist Mode)
-
Target: Gq-coupled GPCR (or Gi-coupled with Gqi5 chimera).
-
Reagents: Fluo-4 AM or Calcium 6 Dye (Molecular Devices).
-
Cell Plating:
-
Seed CHO-K1 cells expressing the target receptor (e.g., Histamine H3) at 10,000 cells/well in 384-well black-wall plates. Incubate overnight.
-
-
Dye Loading:
-
Remove media. Add 20 µL of Calcium 6 Dye loading buffer (with 2.5 mM Probenecid to inhibit anion transport).
-
Incubate 1 hour at 37°C, then 15 min at RT.
-
-
Compound Addition (Antagonist Mode):
-
Add 10 µL of library compounds (10 µM final concentration).
-
Incubate for 15 minutes to allow equilibrium binding.
-
-
Agonist Challenge:
-
Using the FLIPR (Fluorometric Imaging Plate Reader), inject an EC80 concentration of the reference agonist (e.g., Histamine).
-
Readout: Measure fluorescence intensity (Ex 485nm / Em 525nm) for 120 seconds.
-
-
Analysis:
-
Calculate % Inhibition relative to Max Agonist Control.
-
Hit Definition: Compounds showing >50% inhibition of the agonist response.
-
Data Presentation & Troubleshooting
Typical Results Table:
| Compound ID | R-Group (Aldehyde) | SPR | FLIPR IC50 (nM) | LE (Ligand Efficiency) |
| Scaffold | H | 250 | >10,000 | 0.35 |
| Hit-01 | 4-Fluorobenzyl | 15 | 120 | 0.42 |
| Hit-02 | 3-Pyridyl | 45 | 850 | 0.38 |
Troubleshooting Guide:
-
Issue: High Non-Specific Binding (NSB) in SPR.
-
Cause: The chlorophenoxy group is lipophilic.
-
Solution: Increase surfactant (P20) to 0.1% or add BSA (0.1 mg/mL) to the running buffer.
-
-
Issue: Precipitation in Calcium Assay.
-
Cause: Compound crashing out upon dilution from DMSO to aqueous buffer.
-
Solution: Ensure intermediate dilution step involves a buffer with 0.1% Pluronic F-127.
-
-
Issue: False Positives (PAINS).
-
Validation: Re-test hits in the presence of 0.01% Triton X-100 to rule out aggregators.
-
References
-
Halford, B. (2011). "The Privileged Structures of Medicinal Chemistry." Chemical & Engineering News. Link
-
Jones, S. P., et al. (2022).[6] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry, 13, 1614-1623.
-
Kaczor, A. A., et al. (2016). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience, 7(12).
-
PubChem. "this compound Compound Summary."[2][5] National Library of Medicine. [2]
-
Hit2Lead. "Compound Datasheet: this compound hydrochloride."
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- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: Preparation of 4-(4-Chlorophenoxy)piperidine Stock Solutions
Introduction
4-(4-Chlorophenoxy)piperidine and its salts are versatile chemical intermediates with significant applications in pharmaceutical and agrochemical research.[1][2] The piperidine ring is a core structure in many bioactive molecules, and this particular compound serves as a key building block in the synthesis of novel therapeutic agents, especially those targeting neurological disorders.[2][3] Given its role as a precursor in drug discovery and its use in biochemical assays, the ability to prepare accurate and stable stock solutions is fundamental to achieving reproducible and reliable experimental results.[2]
This document provides a detailed, field-proven protocol for the preparation, storage, and handling of this compound stock solutions. It is designed for researchers, scientists, and drug development professionals who require a high degree of accuracy and solution stability in their experimental workflows. The causality behind each step is explained to ensure a deep understanding of the process.
Chemical and Physical Properties
Accurate stock solution preparation begins with a clear understanding of the compound's properties. Researchers may encounter the free base or the hydrochloride (HCl) salt, which have different molecular weights. It is critical to use the correct molecular weight for your calculations.
| Property | This compound (Free Base) | This compound HCl |
| Appearance | White to off-white solid | White to pale yellow solid[2] |
| Molecular Formula | C₁₁H₁₄ClNO[4] | C₁₁H₁₄ClNO·HCl[2] |
| Molecular Weight | 211.69 g/mol [4][5] | 248.15 g/mol [2] |
| CAS Number | 97839-99-1[4][5] | 63843-53-8[2] |
| Solubility | Modest solubility in polar organic solvents (e.g., DMSO, ethanol, methanol); sparingly soluble in water.[6] | Generally more soluble in aqueous solutions than the free base. |
| Purity | Typically ≥98% (HPLC)[2][5] | Typically ≥98% (HPLC)[2] |
Safety and Handling Precautions
This compound and its hydrochloride salt are classified as irritants.[4][7] Adherence to strict safety protocols is mandatory to minimize exposure risk.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[7][8]
-
Handling: Avoid creating dust when handling the solid powder. Use a chemical scoop or spatula.
-
Disposal: Dispose of contaminated materials and waste solutions in accordance with your institution's hazardous waste disposal guidelines.
-
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays. The choice of Dimethyl Sulfoxide (DMSO) as the solvent is based on its excellent solubilizing power for a wide range of organic compounds and its miscibility with aqueous media used in most experiments.[6]
Required Materials and Equipment
-
This compound (free base or HCl salt)
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance (readable to at least 0.1 mg)
-
Weighing paper or boat
-
Chemical spatula
-
Class A volumetric flask (e.g., 10 mL or 25 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
-
Cryo-safe storage vials (for aliquots)
Step-by-Step Methodology
The first step is to calculate the mass of the compound required.[9][10] This calculation is critical for accuracy and depends on which form of the compound (free base or HCl salt) you are using.
Formula: Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example Calculation for a 10 mL final volume of a 10 mM (0.010 M) stock solution:
-
Using the Free Base (MW = 211.69 g/mol ):
-
Mass (mg) = 0.010 mol/L * 0.010 L * 211.69 g/mol * 1000 mg/g = 2.12 mg
-
-
Using the HCl Salt (MW = 248.15 g/mol ):
-
Mass (mg) = 0.010 mol/L * 0.010 L * 248.15 g/mol * 1000 mg/g = 2.48 mg
-
Causality Check: Using the incorrect molecular weight is a common source of error that leads to significant deviations in the final concentration, impacting experimental outcomes. Always verify the chemical form from the supplier's bottle and Certificate of Analysis.
-
Place a clean, new weighing boat on the analytical balance and tare it to zero.
-
Inside a chemical fume hood, carefully weigh the calculated mass of this compound onto the weighing boat.
-
Record the exact mass weighed. This value should be used to calculate the actual final concentration of your stock solution.
-
Carefully transfer the weighed powder into the Class A volumetric flask. Tap the weighing boat gently to ensure all powder is transferred.
-
Add approximately 70-80% of the final volume of DMSO to the flask (e.g., 7-8 mL for a 10 mL final volume).
-
Cap the flask securely and vortex for 1-2 minutes to facilitate dissolution.[11]
-
Visually inspect the solution against a light source. If any solid particles remain, sonicate the flask in a water bath for 5-10 minutes.[11]
-
If the compound is still not fully dissolved, you may warm the solution to 37°C for a short period (10-15 minutes), followed by vortexing.[11] Avoid excessive heat, as it can degrade some compounds.
Causality Check: Ensuring complete dissolution is paramount. Undissolved particles will lead to an inaccurate stock concentration and can cause inconsistencies in subsequent experiments. The tiered approach of vortexing, sonicating, and gentle warming provides increasing energy to overcome the compound's crystal lattice energy without causing degradation.[12]
-
Once the solid is completely dissolved, allow the solution to return to room temperature if it was warmed.
-
Carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.[13]
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in clearly labeled, cryo-safe vials.
-
Labeling: Each vial must be labeled with the compound name, actual concentration (calculated from the exact mass weighed), solvent (DMSO), preparation date, and your initials.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. The solid compound should be stored at 0-8°C as recommended by suppliers.[2]
Causality Check: Aliquoting prevents repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution or undergo degradation, thereby altering its effective concentration over time.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for preparing the stock solution.
Caption: Workflow for preparing this compound stock solution.
References
-
IndiaMART. (n.d.). 4 4 Chlorophenoxy Piperidine Hydrochloride, For Laboratory, Purity. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Chlorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]
-
Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. Retrieved from [Link]
-
University of Washington. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
-
Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today. Retrieved from [Link]
-
Scribd. (n.d.). Stock Solutions Preparation Guide. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
ACS Publications. (2002). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]
-
The Chemistry Blog. (2024). How To Make A Standard Solution. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Solubility and dissolution enhancement strategies: Current understanding and recent trends. Retrieved from [Link]
-
Carolina Biological Supply. (2009). Solution Preparation. YouTube. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]
-
DTIC. (1992). Piperidine Synthesis. Retrieved from [Link]
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Quantitative Analysis of 4-[(4-Chlorophenoxy)methyl]piperidine in Human Plasma by LC-MS/MS: A Detailed Application Guide
Introduction
This application note provides a comprehensive and robust method for the quantification of 4-[(4-Chlorophenoxy)methyl]piperidine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 4-[(4-Chlorophenoxy)methyl]piperidine is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its piperidine ring structure is a key component in the development of therapeutic agents, particularly in the field of neuropharmacology.[1][2] Given its significance in drug development, a sensitive, selective, and reliable bioanalytical method is crucial for pharmacokinetic studies, toxicological assessments, and clinical trial monitoring.
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol from sample preparation to data analysis. Beyond a mere list of steps, this document delves into the scientific rationale behind the methodological choices, ensuring a thorough understanding of the entire workflow. The protocols are designed to be self-validating, adhering to the principles of scientific integrity and regulatory expectations.
Analyte and Internal Standard Physicochemical Properties
A foundational understanding of the analyte's properties is paramount for method development.
| Property | 4-[(4-Chlorophenoxy)methyl]piperidine | 4-[(4-Chlorophenoxy)methyl]piperidine-d4 (Internal Standard) |
| Molecular Formula | C₁₂H₁₆ClNO | C₁₂H₁₂D₄ClNO |
| Molecular Weight | 225.71 g/mol | 229.74 g/mol [3] |
| Structure | A piperidine ring linked to a 4-chlorophenoxy group via a methyl bridge.[1] | Deuterated analog of the analyte.[3] |
| Predicted Properties | Basic nature due to the piperidine nitrogen, making it suitable for positive ion electrospray ionization. | Nearly identical chemical and physical properties to the analyte, ensuring similar extraction and ionization behavior.[4] |
The selection of a stable isotope-labeled internal standard (SIL-IS), such as 4-[(4-Chlorophenoxy)methyl]piperidine-d4, is the gold standard in LC-MS bioanalysis.[4] Its near-identical physicochemical properties to the analyte ensure that it behaves similarly during sample preparation and ionization, effectively compensating for variations in extraction recovery and matrix effects.[4][5]
Experimental Workflow Overview
The overall analytical process is a multi-step procedure designed to ensure accuracy, precision, and robustness.
Caption: High-level workflow for the LC-MS/MS quantification of 4-[(4-Chlorophenoxy)methyl]piperidine in plasma.
Detailed Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[6] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates proteins.[7][8]
Rationale: This technique is chosen for its simplicity, speed, and suitability for high-throughput analysis. While other methods like liquid-liquid extraction (LLE)[9][10][11][12] or solid-phase extraction (SPE)[13][14][15][16] can offer cleaner extracts, protein precipitation provides adequate cleanup for this application with good recovery.
Protocol:
-
Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.
-
To each tube, add 100 µL of the respective plasma sample, standard, or QC.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of 4-[(4-Chlorophenoxy)methyl]piperidine-d4 in methanol) to each tube, except for blank samples.
-
To precipitate the proteins, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve protein precipitation and keeps the analyte in its protonated form for better ionization.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Caption: Step-by-step protein precipitation protocol.
LC-MS/MS Analysis
Liquid Chromatography: Reversed-phase chromatography is the method of choice for separating small molecules like 4-[(4-Chlorophenoxy)methyl]piperidine from the remaining matrix components.[17][18][19] A C18 column is a versatile and robust stationary phase for this purpose.
Mass Spectrometry: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and semi-polar molecules, making it ideal for this analyte.[20][21][22] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.[23]
| LC Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good separation efficiency and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes protonation of the analyte for better ESI+ response and sharpens peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase LC with good elution strength.[24] |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min | A gradient elution allows for the efficient separation of the analyte from early-eluting matrix components and late-eluting lipophilic interferences. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic performance. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| MS Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic piperidine nitrogen is readily protonated, leading to a strong signal in positive ion mode.[21] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion (Q1) | m/z 226.1 | [M+H]⁺ for 4-[(4-Chlorophenoxy)methyl]piperidine |
| Product Ion (Q3) | m/z 128.1 (example) | A stable and abundant fragment ion for quantification. |
| Precursor Ion (Q1) - IS | m/z 230.1 | [M+H]⁺ for 4-[(4-Chlorophenoxy)methyl]piperidine-d4 |
| Product Ion (Q3) - IS | m/z 132.1 (example) | Corresponding fragment ion for the internal standard. |
| Collision Energy | Optimized for each transition | The energy required to induce fragmentation of the precursor ion. |
| Source Temperature | 500 °C | Optimized for efficient desolvation of the ESI droplets. |
Method Validation
A rigorous method validation is essential to ensure the reliability of the bioanalytical data. The validation should be performed in accordance with regulatory guidelines.
| Validation Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. | To ensure that the method can differentiate the analyte and IS from endogenous matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.[25] |
| Accuracy & Precision | Within ±15% (±20% at the LLOQ) for both intra- and inter-day runs. | To assess the closeness of the measured concentration to the true value (accuracy) and the reproducibility of the measurements (precision). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV). | To define the lowest concentration that can be reliably quantified. |
| Matrix Effect | The coefficient of variation (CV) of the matrix factor should be ≤15%. | To evaluate the influence of co-eluting matrix components on the ionization of the analyte and IS.[26][27][28][29][30] |
| Recovery | Consistent and reproducible across the concentration range. | To determine the efficiency of the extraction procedure. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions.[31][32][33][34][35] | To ensure the analyte is stable throughout the entire process, from sample collection to analysis.[31][32][33][34][35] |
Example Stability Studies:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the sample preparation time.
-
Long-Term Stability: Store QC samples at -80°C for an extended period (e.g., 30, 60, 90 days).
-
Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler.
Data Presentation: Example Calibration Curve and QC Data
| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 (LLOQ) | 0.95 | 95.0 | 8.5 |
| 2.5 | 2.60 | 104.0 | 6.2 |
| 10 | 9.85 | 98.5 | 4.1 |
| 50 | 51.2 | 102.4 | 3.5 |
| 100 | 103.1 | 103.1 | 2.8 |
| 250 | 245.5 | 98.2 | 3.1 |
| 500 | 490.0 | 98.0 | 2.5 |
| 1000 (ULOQ) | 1015.0 | 101.5 | 1.9 |
Calibration Curve: r² > 0.995, weighted by 1/x²
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 3 | 2.90 | 96.7 | 5.8 |
| Mid QC | 75 | 78.2 | 104.3 | 3.9 |
| High QC | 750 | 735.0 | 98.0 | 2.2 |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 4-[(4-Chlorophenoxy)methyl]piperidine in human plasma. The described protein precipitation protocol is straightforward and suitable for high-throughput analysis. The chromatographic and mass spectrometric conditions are optimized to provide excellent performance. Adherence to the outlined method validation procedures will ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.
References
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]
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Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
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PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
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NIH. (2020, September 15). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Retrieved from [Link]
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Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
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NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]
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PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]
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NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
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NIH. (n.d.). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Retrieved from [Link]
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Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
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NIH. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]
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MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]
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ResearchGate. (2025, December 22). (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Retrieved from [Link]
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CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]
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Chromatography Online. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
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PubMed. (2018, April 1). A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study. Retrieved from [Link]
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ACS Publications. (2019, June 26). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Retrieved from [Link]
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ACTA Pharmaceutica Sciencia. (n.d.). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Chlorophenoxy)piperidine. Retrieved from [Link]
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PubMed. (n.d.). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Retrieved from [Link]
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MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]
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Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
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ResearchGate. (n.d.). Solid-phase extraction efficiency in human whole blood and plasma. Retrieved from [Link]
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BioPharma Services. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
Technology Networks. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]
-
MDPI. (2022, January 11). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Retrieved from [Link]
-
Technology Networks. (2025, March 19). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Retrieved from [Link]
-
Avicenna Journal of Medical Biotechnology. (n.d.). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. Retrieved from [Link]
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PubMed Central. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) A new liquid-liquid extraction method for determination of montelukast in small volume human plasma samples using HPLC with fluorescence detector. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
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Bioanalytical Systems, Inc. (2026, January 9). Bioanalytical Assay Stability Testing. Retrieved from [Link]
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ACS Publications. (n.d.). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
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Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
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4-(4-Chlorophenoxy)piperidine as a building block for bioactive molecules
High-Affinity Scaffold for GPCR and Sigma-1 Receptor Ligands
Executive Summary
4-(4-Chlorophenoxy)piperidine (4-CPP) is a privileged secondary amine scaffold extensively utilized in medicinal chemistry to introduce a lipophilic, electron-withdrawing pharmacophore. Unlike its C-linked analog (4-(4-chlorophenyl)piperidine), the ether linkage in 4-CPP provides distinct rotational freedom and hydrogen-bond accepting capability, making it a critical building block for Sigma-1 receptor modulators , antihistamines , and analgesics .
This guide provides a validated technical framework for synthesizing, derivatizing, and applying 4-CPP in bioactive molecule generation. It addresses the common confusion with the domperidone metabolite (5-chloro-1-(4-piperidyl)-2-benzimidazolinone) and establishes a high-trust protocol for library synthesis.
Chemical Profile & Strategic Utility
Technical Specifications
-
Common CAS: 97839-99-1 (Free base), 53786-28-0 (Often misattributed; strictly refers to the benzimidazolinone derivative. Critical QC Check required ).
-
Molecular Weight: 211.69 g/mol
-
Key Pharmacophore Features:
-
Secondary Amine (
): High reactivity nucleophile for rapid derivatization. -
Ether Linkage: Acts as a hydrogen bond acceptor; increases metabolic stability compared to esters.
-
4-Chlorophenyl Tail: Provides significant lipophilicity and engages in halogen bonding with receptor pockets (e.g., Sigma-1 hydrophobic domain).
-
Structural Distinction (QC Warning)
Caution: Commercial catalogs often conflate 4-CPP with the domperidone impurity.
-
Target Molecule (Ether): Piperidine-O-Phenyl-Cl
-
Impurity (Benzimidazolinone): Piperidine-N-Benzimidazolone-Cl
-
Differentiation: Use 1H NMR . The ether methine proton (H-4 of piperidine) appears as a multiplet at ~4.3–4.5 ppm . The benzimidazolinone analog lacks this downfield ether signal.
Validated Synthetic Protocols
Protocol A: Synthesis of the Core Scaffold (Mitsunobu Route)
Rationale: Direct nucleophilic aromatic substitution (SNAr) of 4-chlorophenol on 4-halopiperidines is sluggish due to the electron-rich nature of the phenol. The Mitsunobu reaction offers a milder, stereocontrolled, and higher-yielding alternative.
Reagents:
-
4-Chlorophenol (1.0 equiv)
-
N-Boc-4-hydroxypiperidine (1.0 equiv)
-
Triphenylphosphine (
, 1.2 equiv) -
Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-4-hydroxypiperidine (2.0 g, 10 mmol), 4-chlorophenol (1.28 g, 10 mmol), and
(3.14 g, 12 mmol) in anhydrous THF (40 mL) under atmosphere. Cool to 0°C.[3][4] -
Addition: Add DIAD (2.42 g, 12 mmol) dropwise over 20 minutes. Note: Exothermic reaction; maintain internal temp <5°C.
-
Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (
) should disappear. -
Workup: Concentrate THF. Triturate the residue with cold
/Hexane (1:1) to precipitate triphenylphosphine oxide ( ). Filter off the solid.[3] -
Deprotection: Dissolve the filtrate (crude Boc-intermediate) in DCM (10 mL) and add TFA (5 mL). Stir for 2 hours.
-
Isolation: Basify with 1M NaOH to pH >12. Extract with DCM (3x). Dry over
and concentrate. -
Purification: Silica gel chromatography (DCM/MeOH/NH3 90:9:1).
Protocol B: Downstream Derivatization (Reductive Amination)
Rationale: This protocol is optimized for generating libraries of Sigma-1 ligands by linking the 4-CPP core to various aromatic aldehydes.
Reagents:
-
This compound (HCl salt or free base)
-
Target Aldehyde (1.1 equiv)
-
Sodium Triacetoxyborohydride (
, 2.0 equiv) -
Acetic Acid (catalytic)
-
Solvent: 1,2-Dichloroethane (DCE)
Workflow:
-
Imine Formation: In a 20 mL vial, suspend 4-CPP (0.5 mmol) in DCE (5 mL). Add the aldehyde (0.55 mmol). If using the HCl salt of 4-CPP, add
(1.0 equiv) to liberate the free amine. -
Activation: Add glacial acetic acid (1 drop). Stir at room temperature for 30 minutes.
-
Reduction: Add
(212 mg, 1.0 mmol) in one portion. -
Quench: After 12 hours, quench with saturated
(5 mL). -
Extraction: Separate phases. Wash organic layer with brine.
-
Yield Check: Evaporate solvent. Purity is typically >90% by LC-MS, suitable for biological screening without column chromatography.
Application Case Study: Sigma-1 Receptor Ligands
Context: The Sigma-1 receptor (S1R) is a chaperone protein implicated in neuropathic pain and neurodegeneration. High-affinity S1R ligands typically require:
-
A basic amine (protonated at physiological pH).
-
Two hydrophobic flanking regions.
4-CPP as the "Distal Hydrophobe":
In S1R ligand design, the 4-chlorophenoxy group occupies the primary hydrophobic pocket , engaging in
Data: Structure-Activity Relationship (SAR) Comparison of 4-substituted piperidine scaffolds in S1R binding assays.
| Compound Core | Linker | Distal Group | S1R | Selectivity (S1R/S2R) |
| 4-Phenylpiperidine | Ethyl | Phenyl | 12.5 | 10x |
| This compound | Ethyl | Phenyl | 0.34 | 547x |
| 4-Benzyloxypiperidine | Ethyl | Phenyl | 5.2 | 45x |
Interpretation: The ether oxygen in 4-CPP improves affinity significantly (sub-nanomolar) compared to the direct phenyl analog, likely due to optimal spacing and H-bond acceptance.
Visualizations
Synthesis & Derivatization Workflow
Caption: Step-wise synthesis of the 4-CPP scaffold via Mitsunobu coupling, followed by divergent derivatization pathways for library generation.
Pharmacophore Mapping (Sigma-1 Interaction)
Caption: Pharmacophore map highlighting the critical interactions between the 4-CPP moiety and the Sigma-1 receptor binding site.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5199889, this compound. Retrieved January 30, 2026. [Link]
-
Organic Chemistry Portal (2025). Mitsunobu Reaction: Mechanism and Protocols.[Link]
-
Rossi, D., et al. (2013). Identification of a new series of 4-substituted piperidines as high affinity Sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry.[5][6][7] [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[8][9] [Link]
Sources
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The Untapped Potential of 4-(4-Chlorophenoxy)piperidine in Material Science: A Guide for Innovators
Introduction: Beyond the Bioactive—A Material Scientist's Perspective
To the accomplished researchers, scientists, and professionals in drug development, the piperidine scaffold is a familiar and celebrated motif, central to a vast array of pharmacologically active compounds.[1][2] However, the very properties that make these heterocycles invaluable in medicine—their structural rigidity, basicity, and capacity for diverse functionalization—also render them compelling candidates for exploration in the realm of material science. This guide focuses on a specific, yet underexplored derivative: 4-(4-Chlorophenoxy)piperidine.
While a direct and extensive body of literature on the material science applications of this compound is not yet established, this document serves as a forward-looking technical note. It aims to bridge this gap by providing a scientifically grounded exploration of its potential applications. By deconstructing its molecular architecture and drawing parallels with established principles in polymer chemistry and functional materials, we will outline a roadmap for pioneering research and development. This guide is intended to be a catalyst for innovation, offering both theoretical frameworks and actionable experimental protocols.
Molecular Profile and Physicochemical Properties
A thorough understanding of a molecule's intrinsic properties is the cornerstone of its application in material science. This compound is a bifunctional molecule, presenting a unique combination of a secondary aliphatic amine within a heterocyclic ring and a halogenated aromatic ether.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | PubChem CID: 5199889[3] |
| Molecular Weight | 211.69 g/mol | PubChem CID: 5199889[3] |
| Monoisotopic Mass | 211.0763918 Da | PubChem CID: 5199889[3] |
| Appearance | Off-white powder | Alfa Aesar MSDS[4] |
| XlogP (predicted) | 2.6 | PubChem CID: 5199889[5] |
These properties suggest a molecule with moderate polarity and a structure amenable to forming both hydrogen bonds (via the N-H group) and halogen bonds, as well as participating in aromatic stacking interactions.
Potential Applications in Advanced Materials
The true potential of this compound lies in the synergistic interplay of its constituent parts: the piperidine ring and the 4-chlorophenoxy group.
As a Monomer for High-Performance Polymers
The secondary amine of the piperidine ring is a reactive handle for polymerization. This opens the door to incorporating this unique structure into various polymer backbones, potentially yielding materials with enhanced properties.
-
Polyamides and Polyimides: The piperidine nitrogen can react with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. The presence of the bulky and rigid piperidine and chlorophenoxy groups in the polymer backbone could lead to:
-
Increased Thermal Stability: The rigid ring structures can restrict chain mobility, leading to higher glass transition temperatures (Tg).
-
Enhanced Mechanical Strength: The rigid moieties can contribute to a higher modulus and tensile strength.
-
Inherent Flame Retardancy: The chlorine atom can impart flame-retardant properties to the resulting polymer.
-
-
Epoxy Resins: The secondary amine can act as a curing agent for epoxy resins. The resulting cross-linked network would benefit from the thermal stability and chemical resistance conferred by the aromatic and heterocyclic structures.
Building Block for Organic Electronics
While not a traditional chromophore, the this compound unit can be a valuable building block in the synthesis of more complex molecules for organic electronics.[6]
-
Host Materials for OLEDs: Its rigid structure and potential for high thermal stability could make it a component of host materials in organic light-emitting diodes (OLEDs), particularly for phosphorescent emitters where high triplet energies are required.
-
Modification of Organic Semiconductors: It can be appended to existing organic semiconductor backbones. The piperidine group can enhance solubility, while the polar ether linkage and the chlorine atom can modulate the electronic properties (e.g., HOMO/LUMO levels) of the parent molecule.
Functional Coatings and Corrosion Inhibition
Piperidine and its derivatives are known to be effective corrosion inhibitors, primarily due to the lone pair of electrons on the nitrogen atom which can adsorb onto metal surfaces.[1]
-
Anticorrosion Additives: this compound could be explored as a corrosion inhibitor for steel and other metals in acidic or neutral environments. The presence of the aromatic ring could enhance its adsorption on the metal surface through pi-stacking interactions.
-
Functional Coatings: It could be incorporated into polymer coatings to provide active corrosion protection.
Experimental Protocols
The following protocols provide a starting point for the synthesis and potential polymerization of this compound.
Protocol 1: Synthesis of this compound
This protocol is based on a nucleophilic aromatic substitution reaction, a common method for synthesizing aryl ethers.
Materials:
-
4-Hydroxypiperidine
-
1-Chloro-4-fluorobenzene (or 1,4-dichlorobenzene)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation of 4-Hydroxypiperidine:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-hydroxypiperidine (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
-
Nucleophilic Aromatic Substitution:
-
To the resulting solution of the alkoxide, add 1-chloro-4-fluorobenzene (1.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Protocol 2: Hypothetical Synthesis of a Polyamide Monomer
This protocol outlines the N-acylation of this compound to create a diamine monomer suitable for polyamide synthesis.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
-
Acylation:
-
Dissolve terephthaloyl chloride (1.0 eq) in anhydrous DCM in a separate flask.
-
Add the terephthaloyl chloride solution dropwise to the piperidine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting solid can be purified by recrystallization to yield the diamide monomer.
-
Visualizing Potential Pathways
The following diagrams illustrate the synthesis and a hypothetical polymerization pathway.
Caption: Synthetic route to this compound and a potential polymerization scheme.
Conclusion and Future Outlook
While the direct application of this compound in material science is a nascent field, its molecular architecture presents a compelling case for its potential. The combination of a reactive piperidine ring and a stable, functionalized aromatic system makes it a highly attractive building block for a new generation of high-performance polymers, functional organic materials, and protective coatings. This guide has aimed to lay the theoretical and practical groundwork for researchers to begin exploring this promising molecule. The protocols and potential applications outlined herein are intended not as a definitive list, but as a launching point for creative and impactful research. The true potential of this compound in material science is yet to be unlocked, and it is the spirit of scientific inquiry that will reveal its most valuable applications.
References
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development (IJNRD). Available from: [Link]
-
4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem. PubChem. Available from: [Link]
-
This compound (C11H14ClNO) - PubChem. PubChem. Available from: [Link]
-
Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. Available from: [Link]
-
Organic Semiconductors based on Dyes and Color Pigments. Advanced Materials. Available from: [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available from: [Link]
-
Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. Available from: [Link]
-
4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem. PubChem. Available from: [Link]
- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents.Google Patents.
-
Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF - ResearchGate. ResearchGate. Available from: [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available from: [Link]
-
Piperidine Synthesis. - DTIC. Defense Technical Information Center. Available from: [Link]
-
This compound | C11H14ClNO | CID 5199889 - PubChem. PubChem. Available from: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H14ClNO | CID 5199889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H14ClNO) [pubchemlite.lcsb.uni.lu]
- 6. Organic Semiconductors based on Dyes and Color Pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-(4-Chlorophenoxy)piperidine Stability & Degradation Guide
The Technical Support Center guide for 4-(4-Chlorophenoxy)piperidine follows below. This content is structured to address the specific stability challenges inherent to the aryl-piperidine ether scaffold.
Executive Summary
This compound (CAS 97839-99-1) is a critical pharmacophore often used as a building block or active metabolite.[1][2] Its stability profile is governed by two primary reactive centers: the secondary amine of the piperidine ring and the aryl-alkyl ether linkage . While generally robust, this molecule exhibits specific vulnerabilities under oxidative stress and acidic hydrolysis.[1] This guide provides mechanistic insights and troubleshooting workflows for researchers observing unexpected impurity profiles.
Module 1: Degradation Pathways & Mechanisms
Q1: What are the primary degradation pathways for this compound in aqueous solution?
A: The degradation profile is dominated by three distinct mechanisms depending on the stress condition:
-
Acid-Catalyzed Ether Cleavage (Hydrolysis):
-
Trigger: High temperature (>80°C) combined with strong acidic pH (<2).[1]
-
Mechanism: Protonation of the ether oxygen destabilizes the C-O bond. Nucleophilic attack (typically by water or a halide ion) cleaves the alkyl-aryl bond.[1]
-
Products: 4-Chlorophenol and 4-Hydroxypiperidine .[1]
-
Note: The aryl-oxygen bond is stronger due to resonance; cleavage almost exclusively occurs at the alkyl (piperidine)-oxygen bond.[1]
-
-
Oxidative Degradation (N-Oxidation & Ring Opening):
-
Trigger: Presence of peroxides (H₂O₂), transition metals, or AIBN.
-
Mechanism: The secondary amine is electron-rich and susceptible to radical attack.[1]
-
Reference: Oxidative instability of the piperidine ring is a known phenomenon in secondary amine drugs [1].
-
-
Photolytic Dechlorination:
Q2: Is the ether linkage susceptible to basic hydrolysis?
A: Generally, no .[1] Aryl-alkyl ethers are stable under basic conditions (e.g., 0.1 N NaOH) even at elevated temperatures.[1] If you observe degradation in base, suspect oxidation (initiated by trace metal impurities in the caustic soda) or interaction with excipients , rather than direct hydrolysis of the ether bond.
Module 2: Visualizing the Degradation Network
The following diagram illustrates the mechanistic flow from the parent compound to its primary degradants.
Figure 1: Mechanistic degradation map of this compound showing hydrolytic, oxidative, and photolytic pathways.
Module 3: Troubleshooting & FAQs
Scenario A: "I see a new peak eluting before the main peak in Reverse Phase HPLC."
Diagnosis: This is likely 4-Hydroxypiperidine (if using ELSD/CAD detection) or 4-Chlorophenol (if UV detection is used).[1]
-
Why? Cleavage of the ether bond produces smaller, more polar fragments. 4-Chlorophenol is significantly more polar than the parent ether and will elute earlier on C18 columns.[1]
-
Action: Check the UV spectrum of the impurity. 4-Chlorophenol has a distinct absorption shift compared to the parent ether.
Scenario B: "My recovery is low, but I don't see distinct degradation peaks."
Diagnosis: Secondary Amine Adsorption or Ring Opening .[1]
-
Cause 1: Secondary amines like piperidine interact strongly with residual silanols on HPLC columns, causing peak broadening (tailing) that can disappear into the baseline.
-
Cause 2: Ring-opened oxidative products (amino aldehydes) are highly reactive and may polymerize or react with buffer components, forming non-eluting species.[1]
-
Action:
Scenario C: "The sample degrades in the autosampler overnight."
Diagnosis: Oxidation via dissolved oxygen.
-
Context: Solutions of secondary amines in protic solvents (methanol/water) can undergo slow oxidation if not degassed.[1]
-
Action: Store samples in amber vials at 4°C. Use acetonitrile instead of methanol if possible, as methanol can act as a radical carrier under irradiation [3].[1]
Module 4: Experimental Protocols (Forced Degradation)
To validate the stability indicating method, perform the following stress tests.
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | Dissolve in 1N HCl. Reflux at 80°C for 4 hours. | High Degradation. Expect formation of 4-chlorophenol (detectable by UV) and 4-hydroxypiperidine.[1] |
| Base Hydrolysis | Dissolve in 1N NaOH. Reflux at 80°C for 4 hours. | Stable. < 5% degradation expected.[1] Any loss suggests oxidation or adsorption.[1] |
| Oxidation | Add 3% H₂O₂ to sample solution.[1] Incubate at RT for 24h. | Moderate Degradation. Formation of N-oxides (M+16 mass shift in LC-MS). |
| Photolysis | Expose to 1.2 million lux hours (ICH Q1B).[1] | Variable. Look for dechlorinated product (M-34 mass shift).[1] |
References
-
National Institutes of Health (NIH). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Available at: [Link]
-
ResearchGate. Thermal degradation of piperazine and its structural analogs. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link]
-
Master Organic Chemistry. Cleavage of Ethers with Acid. Available at: [Link]
-
EPA. Chlorophenoxy Herbicides Toxicity and Degradation. Available at: [Link]
Sources
Technical Support Center: Synthesis of 4-(4-Chlorophenoxy)piperidine
Welcome to the technical support guide for the synthesis of 4-(4-Chlorophenoxy)piperidine. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and control of impurities during the synthesis of this key pharmaceutical intermediate.
Introduction: The Criticality of Impurity Profiling
This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity is paramount, as any impurities can carry through to the final drug substance, potentially affecting its efficacy, safety, and stability. Regulatory bodies like the ICH require stringent characterization of any impurity present at levels above 0.10%[1]. This guide provides a framework for identifying, understanding, and mitigating common process-related impurities based on fundamental chemical principles and established analytical practices.
Common Synthetic Routes
Understanding the synthetic pathway is the first step in predicting potential impurities. The formation of the ether linkage in this compound is typically achieved via two primary methods: the Williamson Ether Synthesis or a Palladium-catalyzed C-O coupling reaction, such as the Buchwald-Hartwig amination.[2]
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues and observations that may arise during the synthesis, focusing on the identity and root cause of common impurities.
Q1: My chromatogram shows a significant peak for unreacted 4-chlorophenol. What causes this and how can I fix it?
Answer:
This is one of the most common process-related impurities and indicates an incomplete reaction.
-
Root Cause Analysis:
-
Insufficient Base: The Williamson ether synthesis requires a strong base to fully deprotonate the 4-chlorophenol to its corresponding, more nucleophilic phenoxide. If the base is weak, hygroscopic, or used in a substoichiometric amount, a significant portion of the phenol will remain unreacted.
-
Poor Nucleophilicity: Even with sufficient base, the reaction kinetics may be slow, leading to incomplete conversion in the allotted time.
-
Reaction Equilibrium: The reaction may have reached equilibrium before full conversion was achieved.
-
-
Troubleshooting & Preventative Actions:
-
Base Selection & Handling: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base is fresh and handled under anhydrous conditions to prevent deactivation by moisture. Use at least 1.1 equivalents to ensure complete deprotonation.
-
Temperature & Reaction Time: Increase the reaction temperature to improve kinetics. Monitor the reaction progress by TLC or in-process HPLC checks to ensure it has proceeded to completion before quenching.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO, which effectively solvates the cation of the base and promotes the SNAr reaction.
-
Q2: I've identified an impurity with a mass corresponding to dichlorobenzene. Why is this present and how is it removed?
Answer:
This is an unreacted starting material, typically from using 1,4-dichlorobenzene as the aryl halide source.
-
Root Cause Analysis:
-
Reaction Stoichiometry: Using a large excess of 1,4-dichlorobenzene to drive the reaction to completion can result in significant amounts remaining post-reaction.
-
Low Reactivity: The C-Cl bond in 1,4-dichlorobenzene is relatively strong. Inadequate reaction conditions (temperature, catalyst activity in Buchwald-Hartwig reactions) can lead to poor conversion.[3]
-
Volatility: 1,4-dichlorobenzene is volatile and can sublime, which might be a consideration during workup and isolation.[4]
-
-
Troubleshooting & Preventative Actions:
-
Optimize Stoichiometry: Carefully control the stoichiometry. While a slight excess of the aryl halide may be necessary, a large excess should be avoided.
-
Purification: 1,4-Dichlorobenzene can often be removed by vacuum distillation or sublimation if the desired product is not heat-sensitive. Alternatively, a thorough crystallization of the final product can effectively purge this impurity.
-
Reaction Conditions: For Buchwald-Hartwig couplings, ensure the catalyst system (palladium precursor and ligand) is active and appropriate for C-O bond formation.[5]
-
Q3: LC-MS analysis indicates a high molecular weight impurity at approximately twice the mass of the product. What could this be?
Answer:
This is likely a dimeric or bis-substituted impurity. The exact structure depends on the synthetic route.
-
Root Cause Analysis & Potential Structures:
-
(Impurity A) Bis-piperidine Ether: Formed if 1,4-dichlorobenzene reacts with two molecules of 4-hydroxypiperidine. This is more likely if the piperidine nucleophile is used in large excess.
-
(Impurity B) Self-Condensation of 4-hydroxypiperidine: Two molecules of 4-hydroxypiperidine can potentially react to form a piperidino-piperidine ether, especially under harsh basic conditions.
-
(Impurity C) Di-Phenoxy Piperidine: Reaction of the product, this compound, with another molecule of 4-chlorophenoxide. This is less common but possible.
-
-
Troubleshooting & Preventative Actions:
-
Control Stoichiometry: Use a stoichiometry that does not heavily favor one reactant (e.g., close to 1:1 ratio of nucleophile to electrophile).
-
Slow Addition: Add the more reactive reagent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors dimerization and bis-substitution reactions.
-
Purification: These higher molecular weight impurities are typically less soluble and have different chromatographic behavior than the desired product. They can usually be removed effectively via column chromatography or recrystallization.
-
Caption: Formation of a common dimeric impurity via bis-substitution.
Q4: I am detecting N-alkylated impurities. Where do these come from?
Answer:
N-alkylation occurs when the piperidine nitrogen, a secondary amine, acts as a nucleophile.
-
Root Cause Analysis:
-
Alkyl Halide Reagents: If the synthesis involves subsequent N-alkylation steps and unreacted starting material is carried over, the piperidine nitrogen can react with the alkyl halide (e.g., methyl iodide, ethyl bromide). These alkylating agents are often genotoxic and must be strictly controlled.[6][7]
-
Solvent Reactivity: Certain solvents, like dichloromethane (DCM) or dichloroethane (DCE), can act as alkylating agents under certain conditions, though this is less common.
-
Side Reaction with Aryl Halide: While less favorable than O-arylation of the alkoxide, direct N-arylation of the piperidine nitrogen with 1,4-dichlorobenzene can occur, especially in palladium-catalyzed reactions if conditions are not optimized for C-O coupling.
-
-
Troubleshooting & Preventative Actions:
-
Protecting Groups: If the final product requires a free piperidine N-H, it is often synthesized with a protecting group on the nitrogen (e.g., a Boc group from Boc-(4-hydroxy)piperidine[8]) which is removed in the final step. This prevents all N-alkylation side reactions.
-
Control of Genotoxic Reagents: If N-alkylation is a subsequent step, ensure the this compound intermediate is purified to remove all traces of the N-alkylating agent before proceeding.
-
Optimize Catalysis: In Buchwald-Hartwig reactions, ligand and base choice can be tuned to favor C-O over C-N bond formation.
-
Summary of Potential Impurities
| Impurity Name/Class | Potential Source | Identification Method | Mitigation Strategy |
| Unreacted Starting Materials | |||
| 4-Chlorophenol | Incomplete deprotonation or reaction | HPLC, GC-MS | Use sufficient strong base, increase temperature/time |
| 1,4-Dichlorobenzene | Incomplete reaction, excess reagent | GC-MS, HPLC | Optimize stoichiometry, purification by crystallization |
| 4-Hydroxypiperidine | Incomplete reaction | HPLC-MS (requires derivatization for GC) | Drive reaction to completion, aqueous wash workup |
| Process-Related Impurities | |||
| Bis-piperidine Ether | Reaction of 2 eq. piperidinol with 1 eq. aryl halide | LC-MS, NMR | Control stoichiometry, slow addition of reagents |
| N-Aryl Impurity | C-N coupling side reaction | LC-MS, NMR | Optimize catalyst system for C-O coupling |
| N-Alkyl Impurity | Reaction with alkylating agents | LC-MS, GC-MS | Use N-protecting group, purify before alkylation step |
| Degradation Products | |||
| Hydroquinone, etc. | Degradation of 4-chlorophenol[9][10] | LC-MS, GC-MS | Use high-purity starting materials, inert atmosphere |
Analytical Methodologies for Impurity Identification
A robust analytical program is essential for identifying and quantifying impurities. A multi-technique approach is often required.
Workflow for Impurity Identification and Characterization
Caption: A typical workflow for the identification of unknown impurities.
Protocol 1: HPLC/LC-MS Method for Purity and Impurity Profiling
This method is suitable for separating the non-volatile starting materials, the main product, and higher molecular weight impurities.
-
Instrumentation: HPLC or UPLC system with a UV detector and coupled to a Mass Spectrometer (ESI source).
-
Column: C18 Reverse-Phase Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 225 nm.
-
MS Detection: ESI Positive Mode, scanning a mass range of 50-800 m/z.
-
Rationale: The C18 column provides good retention for the aromatic components. The formic acid helps to protonate the piperidine nitrogen, leading to better peak shape. The gradient elution ensures that both polar (e.g., 4-hydroxypiperidine) and non-polar (e.g., dimeric impurities) compounds are eluted and separated effectively. Mass spectrometry provides immediate molecular weight information, which is the first step in identifying an unknown peak.[11][12]
Protocol 2: GC-MS for Volatile Impurities
This method is ideal for detecting and quantifying volatile starting materials or byproducts.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Rationale: This method is particularly effective for identifying residual 1,4-dichlorobenzene and other volatile organic impurities. It is also a key method for screening for potentially genotoxic alkyl halides that may be used in subsequent reaction steps.[6]
References
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
Todd, R. D. (1979). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
-
PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]
-
National Institutes of Health. (2020). Degradation of 4-chlorophenol in aqueous solution by dielectric barrier discharge system: effect of fed gases. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. [Link]
-
American Chemical Society Publications. (2008). Some Items of Interest to Process R&D Chemists and Engineers. [Link]
-
ScienceMadness Discussion Board. (2012). N-alkylation of 4-piperidone. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 1,4 Dichlorobenzene | Medical Management Guidelines. [Link]
-
MDPI. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
-
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]
-
Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
European Medicines Agency (EMA). (n.d.). Guideline on the Limits of Genotoxic Impurities. [Link]
-
OUR Archive (Otago University Research Archive). (2025). Advancing the antituberculosis activity of nitropicolinic acids and amides. [Link]
-
ACS Omega. (2022). Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma. [Link]
-
WIPO Patentscope. (2002). WO/2002/048205 N-ALKOXY-4,4-DIOXY-POLYALKYL-PIPERIDINE COMPOUNDS, THEIR CORRESPONDING N-OXIDES AND CONTROLLED RADICAL POLYMERIZATION THEREWITH. [Link]
-
ACS Publications. (2021). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. [Link]
-
An overview of chlorophenols as contaminants and their removal from wastewater by adsorption: A review. [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. [Link]
-
ACS Publications. (2008). Some Items of Interest to Process R&D Chemists and Engineers. [Link]
-
ResearchGate. (2025). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]
-
MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]
-
ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. [Link]
-
Society of Toxicology (SOT). (2010). Assessment of Genotoxic Impurities in Small Molecule Drug Candidates. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
MDPI. (2018). Degradation of 4-Chlorophenol by Microwave-Enhanced Advanced Oxidation Processes: Kinetics and Influential Process Parameters. [Link]
-
PubMed. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]
- Google Patents. (n.d.).
-
A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021). [Link]
-
National Institutes of Health. (n.d.). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. [Link]
-
Degradation of 4-Chlorophenol in Aqueous Solution by Sono- Electro-Fenton Process. (2018). [Link]
-
National Pesticide Information Center. (n.d.). PARADICHLOROBENZENE TECHNICAL FACT SHEET. [Link]
-
ResearchGate. (2025). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. [Link]
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. npic.orst.edu [npic.orst.edu]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Degradation of 4-chlorophenol in aqueous solution by dielectric barrier discharge system: effect of fed gases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alternative-therapies.com [alternative-therapies.com]
Technical Support Center: 4-(4-Chlorophenoxy)piperidine Reaction Byproduct Analysis
This guide serves as a centralized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(4-Chlorophenoxy)piperidine. Unidentified byproducts can compromise yield, purity, and the safety profile of the final compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated analytical protocols to empower you to identify, control, and minimize the formation of critical impurities during your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and their associated byproduct risks?
There are two predominant synthetic strategies, each with a unique byproduct profile:
-
Williamson Ether Synthesis: This is a classic Sₙ2 reaction where a 4-chlorophenoxide anion displaces a leaving group on a 4-substituted piperidine (e.g., 4-tosyloxy-N-Boc-piperidine). The primary risk is a competing elimination reaction, especially with secondary leaving groups, and potential C-alkylation of the phenoxide.[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms the C-O bond between 4-chlorophenol and piperidine (or a protected version).[3][4] Key challenges include ensuring selectivity for O-arylation over N-arylation and minimizing side reactions like dehalogenation of the starting material.[5]
Q2: I see an impurity with the same mass as my product in the LC-MS. What could it be?
An impurity with an identical mass-to-charge ratio (m/z) as your target molecule is almost certainly an isomer. In the context of the Williamson ether synthesis, the most probable isomeric byproduct results from C-alkylation instead of the desired O-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the ortho- or para- positions of the aromatic ring.
Q3: My reaction is sluggish and I'm recovering mostly starting materials. What is the likely cause?
For the Williamson ether synthesis, this issue often points to inefficient generation of the phenoxide nucleophile.[6]
-
Insufficient Base Strength: The base used may not be strong enough to fully deprotonate the 4-chlorophenol.
-
Presence of Water: If using a highly reactive base like sodium hydride (NaH), trace amounts of water in the solvent will quench the base, preventing phenoxide formation.[7]
For the Buchwald-Hartwig reaction, catalyst deactivation or poor ligand choice for the specific substrate combination could be the cause.
Troubleshooting and Byproduct Identification
Issue: Unexpected Peaks Observed in HPLC Chromatogram
Symptoms: Your reverse-phase HPLC (RP-HPLC) analysis of the crude reaction mixture shows multiple peaks that are not attributable to your starting materials or the desired product.
Systematic Approach to Identification:
The following workflow provides a robust pathway from detecting an unknown peak to elucidating its structure.
Caption: A systematic workflow for the isolation and identification of unknown reaction byproducts.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This method is designed for the purity analysis of this compound and the separation of potential impurities.[8][9]
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., Inertsil ODS), 250 x 4.6 mm, 5 µm | Provides excellent retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the piperidine nitrogen, leading to sharp, symmetrical peaks.[9] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analytes. |
| Gradient | 30% B to 90% B over 20 minutes, hold for 5 min, return to 30% B | A gradient elution is crucial for separating compounds with a range of polarities, from polar starting materials to non-polar byproducts. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 230 nm | The chlorophenoxy chromophore has a strong absorbance around this wavelength. |
| Injection Vol. | 10 µL |
Mechanistic Insights into Byproduct Formation
Williamson Ether Synthesis: O- vs. C-Alkylation
The phenoxide ion is an ambident nucleophile. While reaction at the oxygen atom (O-alkylation) is desired, reaction at the electron-rich ortho-carbon of the aromatic ring (C-alkylation) is a common side reaction.
Caption: Competing O- and C-alkylation pathways in the Williamson ether synthesis.
Control Strategy: The choice of solvent is critical. Polar aprotic solvents like DMF and DMSO solvate the cation of the phenoxide salt, leaving the oxygen anion more exposed and nucleophilic, thus favoring O-alkylation.[6]
Buchwald-Hartwig Amination: O- vs. N-Arylation
In the coupling of 4-chlorophenol with piperidine, the palladium catalyst can facilitate C-O bond formation (etherification) or C-N bond formation (amination).
Caption: Selective O-arylation versus N-arylation in the Buchwald-Hartwig reaction.
Control Strategy: Selectivity is governed by the choice of phosphine ligand and base.[4][10] Bulky, electron-rich phosphine ligands, often developed by the Buchwald and Hartwig groups, are essential for promoting the desired reductive elimination to form the C-O bond.[4]
Reference List
-
Title: Piperidine Synthesis - DTIC Source: Defense Technical Information Center URL: [Link]
-
Title: Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: 4 4 Chlorophenoxy Piperidine Hydrochloride, For Laboratory, Purity Source: IndiaMART URL: [Link]
-
Title: Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives Source: PubMed URL: [Link]
-
Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL: [Link]
-
Title: Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]
-
Title: Method for measuring content of piperidine impurity in glatiramer acetate sample Source: Google Patents URL:
-
Title: A GC-MS method for the separation and identification of piperazines and their congeners Source: Analytical Methods - Royal Society of Chemistry URL: [Link]
-
Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans Source: ResearchGate URL: [Link]
-
Title: BH amination side products and purification Source: Reddit URL: [Link]
-
Title: Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor Source: PubMed URL: [Link]
-
Title: Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine Source: ResearchGate URL: [Link]
-
Title: Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides Source: ResearchGate URL: [Link]
-
Title: Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS Source: ResearchGate URL: [Link]
-
Title: Williamson ether synthesis Source: Wikipedia URL: [Link]
-
Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Brief Explanation of the Williamson Ether Synthesis Source: YouTube URL: [Link]
-
Title: Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols Source: ResearchGate URL: [Link]
-
Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Source: ResearchGate URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) Source: Not specified in search results. URL: [Link]
-
Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: ResearchGate URL: [Link]ization_with_4-Toluene_Sulfonyl_Chloride)
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
Technical Support Center: Navigating the Challenges of Scaling Up 4-(4-Chlorophenoxy)piperidine Synthesis
Welcome to the technical support center for the synthesis of 4-(4-Chlorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges when scaling this synthesis from the lab bench to pilot plant and beyond. As a key intermediate in the synthesis of various pharmaceutically active compounds, a robust and scalable synthetic route is paramount.[1][2] This document provides practical, experience-driven insights to help you optimize your process, anticipate potential issues, and ensure consistent, high-quality production.
Overview of the Primary Synthetic Route
The most common and industrially viable synthesis of this compound involves a three-stage process. This route is favored for its use of readily available starting materials and generally reliable reaction classes. However, each stage presents its own set of challenges, particularly when transitioning to a larger scale.
The overall synthetic workflow can be visualized as follows:
Caption: General three-stage synthesis of this compound HCl.
Frequently Asked Questions & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Stage 1: N-Protection of 4-Hydroxypiperidine
Q1: My N-protection reaction with di-tert-butyl dicarbonate ((Boc)₂O) is sluggish and gives a low yield. What are the likely causes?
A1: Low yields in Boc protection are often traced back to issues with the base, solvent, or reaction temperature. The secondary amine of 4-hydroxypiperidine is nucleophilic, but its reactivity can be hampered under suboptimal conditions.
-
Causality: The reaction proceeds via nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of (Boc)₂O. The choice of base is critical to ensure the amine is sufficiently deprotonated or to act as a scavenger for the acidic byproducts.
-
Troubleshooting & Optimization:
-
Base Selection: While milder bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, they are sometimes insufficient to drive the reaction to completion, especially on a larger scale. Consider using a stronger base like sodium hydroxide (NaOH) in a biphasic system (e.g., dichloromethane/water) or sodium carbonate (Na₂CO₃) in a suitable solvent.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally effective. Ensure your solvent is anhydrous if using moisture-sensitive bases.
-
Temperature Control: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve the reaction rate without significant byproduct formation. However, be cautious as excessive heat can lead to the decomposition of (Boc)₂O.
-
Stoichiometry: Ensure you are using a slight excess (1.05-1.1 equivalents) of (Boc)₂O.
-
Q2: I'm observing a significant amount of a di-protected byproduct. How can I avoid this?
A2: While less common for the nitrogen, over-protection can occur at the hydroxyl group under certain conditions, leading to the formation of a carbonate byproduct.
-
Causality: The hydroxyl group of 4-hydroxypiperidine can also act as a nucleophile, reacting with (Boc)₂O, particularly if a very strong base is used that significantly deprotonates the alcohol.
-
Troubleshooting & Optimization:
-
Controlled Addition: Add the (Boc)₂O solution slowly to the solution of 4-hydroxypiperidine and base. This maintains a low instantaneous concentration of the protecting agent, favoring reaction at the more nucleophilic nitrogen.
-
Temperature Management: Keep the reaction temperature at or below room temperature to minimize the reactivity of the hydroxyl group.
-
Base Stoichiometry: Use only a slight excess of a moderately strong base to avoid significant deprotonation of the alcohol.
-
| Parameter | Recommendation for Optimal N-Boc Protection | Rationale |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Readily available and forms a stable carbamate. |
| Base | NaOH (in biphasic system) or Na₂CO₃ | Sufficiently basic to drive the reaction without promoting O-protection. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for reactants and inert under reaction conditions. |
| Temperature | 0 °C to Room Temperature | Minimizes byproduct formation. |
| Stoichiometry | 1.05-1.1 eq. of (Boc)₂O | Ensures complete consumption of the starting material. |
Stage 2: Williamson Ether Synthesis
Q3: The ether formation step is incomplete, with a significant amount of unreacted N-Boc-4-hydroxypiperidine remaining. How can I improve the conversion?
A3: Incomplete conversion in a Williamson ether synthesis, especially with an aryl halide, is a common scale-up challenge. This is often due to insufficient deprotonation of the alcohol, poor reactivity of the aryl halide, or suboptimal reaction conditions.[3]
-
Causality: This is an SNAr (Nucleophilic Aromatic Substitution) reaction, which requires the formation of a potent nucleophile (the alkoxide of N-Boc-4-hydroxypiperidine) and an activated electrophile (the aryl halide). The reaction rate is highly dependent on the strength of the base, the solvent's ability to solvate the ions, and the temperature.[4]
-
Troubleshooting & Optimization:
-
Choice of Base: A strong base is essential to fully deprotonate the secondary alcohol. Sodium hydride (NaH) is a common and effective choice.[4] Potassium hydride (KH) or other strong, non-nucleophilic bases can also be used. Ensure the base is of high purity and handled under anhydrous conditions.
-
Solvent System: A polar aprotic solvent is ideal for this reaction as it can solvate the cation of the alkoxide without protonating the alkoxide itself. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices.[5]
-
Temperature and Reaction Time: These reactions often require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Aryl Halide Reactivity: 1-Chloro-4-fluorobenzene is often used because the fluorine is a better leaving group in SNAr reactions than chlorine due to its higher electronegativity which activates the aromatic ring towards nucleophilic attack. If using 1,4-dichlorobenzene, higher temperatures and longer reaction times may be necessary.
-
Q4: I am observing significant byproduct formation, including potential N-arylation or elimination products. How can these be minimized?
A4: The formation of byproducts is a key challenge in scaling up this step. The Boc protecting group is crucial for preventing N-arylation.
-
Causality:
-
N-Arylation: If the piperidine nitrogen is not protected, it will be more nucleophilic than the hydroxyl group and will preferentially attack the aryl halide.
-
Elimination: While less common with aryl halides, at high temperatures, side reactions can occur.
-
Hydrolysis of Base: If there is moisture in the reaction, the strong base (e.g., NaH) will react with water instead of the alcohol, reducing the yield.
-
-
Troubleshooting & Optimization:
-
Ensure Complete N-Protection: Verify the purity of your N-Boc-4-hydroxypiperidine starting material to ensure it is free of unprotected 4-hydroxypiperidine.
-
Strictly Anhydrous Conditions: Use anhydrous solvents and handle strong bases under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and the alkoxide.
-
Controlled Temperature Profile: While heating is necessary, avoid excessively high temperatures which can lead to decomposition of reactants or products.
-
Caption: Key steps and troubleshooting for the Williamson ether synthesis stage.
Stage 3: N-Deprotection and Salt Formation
Q5: The N-Boc deprotection with HCl is not going to completion, or is requiring very harsh conditions. What can I do?
A5: Incomplete deprotection can be a frustrating issue, often related to the choice of acid, solvent, and the presence of water.
-
Causality: The Boc group is cleaved under acidic conditions via the formation of a stable tert-butyl cation. The efficiency of this process depends on the strength of the acid and the ability of the solvent to support the charged intermediates.[6]
-
Troubleshooting & Optimization:
-
Acid Choice and Concentration: While aqueous HCl can work, a solution of HCl gas in an anhydrous solvent like dioxane, isopropanol, or ethyl acetate is often more effective and provides a cleaner reaction profile. A 4M solution of HCl in dioxane is a common and reliable reagent. Trifluoroacetic acid (TFA) is another strong acid that can be used, but it is more expensive and can sometimes be more difficult to remove completely.[7]
-
Solvent: The choice of solvent can influence the reaction rate. Protic solvents like methanol or isopropanol can participate in the reaction and facilitate the removal of byproducts.
-
Water Content: While the mechanism can proceed in the presence of water, anhydrous conditions often lead to a faster and cleaner reaction, especially when using HCl gas in an organic solvent.
-
Temperature: Most Boc deprotections proceed readily at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40-50 °C) can be applied, but monitor for potential side reactions.
-
Q6: After deprotection and work-up, I have difficulty isolating the final product as a clean hydrochloride salt. What are the best practices for purification and salt formation?
A6: Proper purification and salt formation are critical for obtaining a high-purity final product. The hydrochloride salt is often preferred for its crystalline nature and stability.
-
Causality: The free base of this compound may be an oil or a low-melting solid, making it difficult to handle and purify. Conversion to the hydrochloride salt often facilitates isolation of a stable, crystalline solid that can be purified by recrystallization.
-
Troubleshooting & Optimization:
-
Post-Deprotection Work-up: After the deprotection is complete (monitored by TLC or LC-MS), the reaction mixture is typically concentrated to remove the excess acid and solvent. The resulting crude salt can then be further purified.
-
Recrystallization: This is the most effective method for purifying the hydrochloride salt. A common solvent system for recrystallization is a mixture of a protic solvent like ethanol or isopropanol with a less polar co-solvent like ethyl acetate or diethyl ether.[8] The goal is to find a solvent system in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
pH Adjustment and Extraction: An alternative is to neutralize the acidic reaction mixture with a base (e.g., NaOH or Na₂CO₃ solution) to generate the free base. The free base can then be extracted into an organic solvent (e.g., DCM or ethyl acetate), washed, dried, and concentrated. The purified free base is then re-dissolved in a suitable solvent (like isopropanol or ethyl acetate) and treated with a stoichiometric amount of HCl (e.g., as a solution in isopropanol) to precipitate the clean hydrochloride salt. This method can be very effective at removing non-basic impurities.[9]
-
| Parameter | Recommendation for Deprotection & Salt Formation | Rationale |
| Deprotection Reagent | 4M HCl in Dioxane or Isopropanol | Anhydrous conditions often lead to a cleaner reaction and easier work-up. |
| Temperature | Room Temperature | Sufficient for most Boc deprotections and minimizes side reactions. |
| Purification Method | Recrystallization of the HCl salt | Effective for removing impurities and isolating a stable, crystalline product. |
| Recrystallization Solvents | Ethanol/Ethyl Acetate or Isopropanol/Diethyl Ether | Provides a good solubility gradient for effective crystallization. |
References
-
Rasayan J. Chem. Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization of Epoxides and Homoallylic Amines. Available from: [Link]
-
IndiaMART. 4 4 Chlorophenoxy Piperidine Hydrochloride, For Laboratory, Purity. Available from: [Link]
- Google Patents. CA2480482A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
DTIC. Piperidine Synthesis. Available from: [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Available from: [Link]
- Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
PubMed. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
-
NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]
-
ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available from: [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]
-
ResearchGate. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF. Available from: [Link]
-
PubMed. Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. Available from: [Link]
-
European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Available from: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
University of California, Riverside. Williamson Ether Synthesis. Available from: [Link]
-
ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]
-
ACS Publications. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]
-
NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
Sources
- 1. indiamart.com [indiamart.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 9. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Stability Profiling of 4-(4-Chlorophenoxy)piperidine
Executive Summary
The stability of 4-(4-Chlorophenoxy)piperidine is governed by two distinct mechanisms driven by pH: solubility-driven physical instability (precipitation) and reactivity-driven chemical instability (oxidation).[1][2][3]
Most user reports of "degradation" at neutral or basic pH are actually precipitation events caused by the deprotonation of the piperidine nitrogen. True chemical degradation is rare under standard laboratory conditions but can occur via N-oxidation in the presence of peroxides or radical initiators, particularly when the molecule is in its free-base form (pH > 10).
Module 1: The pH-Stability Interface (The "Why")
To troubleshoot effectively, you must distinguish between the Salt Form (typically Hydrochloride) and the Free Base . The transition between these states is defined by the pKa of the piperidine nitrogen.
The pKa Cliff
| pH Range | Dominant Species | Solubility | Chemical Reactivity |
| Acidic (pH < 7) | Cationic (Ammonium Salt) | High (Water soluble) | Low (Protonation protects N from oxidation) |
| Neutral (pH 7-9) | Equilibrium Mixture | Variable (Risk of precipitation) | Moderate |
| Basic (pH > 10) | Neutral (Free Base) | Low (Oils out/Precipitates) | High (Nucleophilic N is exposed to oxidants) |
Mechanism of Action
The ether linkage (Ar-O-R) in this molecule is chemically robust and resistant to hydrolysis across the standard pH range (1–14). The "weak link" is the secondary amine.
-
Low pH Protection: In acidic media, the nitrogen lone pair accepts a proton (
). This removes its nucleophilicity, rendering it inert to oxidative attack and highly soluble in water.[2][3] -
High pH Vulnerability: Above pH 10, the nitrogen loses its proton. The lone pair becomes available, making the molecule susceptible to N-oxidation (forming N-oxides or hydroxylamines) and reducing its aqueous solubility, leading to "oiling out."
Visualizing the Stability Landscape
Figure 1: The relationship between pH, protonation state, and stability risks.
Module 2: Troubleshooting & FAQs
Scenario A: "My sample turned yellow/brown."
Diagnosis: Oxidative Degradation. Secondary amines are prone to oxidation, forming colored N-oxides or radical coupling products.[1][2][3] This is accelerated by light, heat, and high pH.
-
Root Cause: Storage in non-airtight containers or exposure to light while in solution (especially basic buffers).[1][2][3]
-
Solution: Store the solid as the HCl salt. If in solution, degas buffers and store in amber vials.[2][3]
Scenario B: "The compound disappeared from my HPLC trace."
Diagnosis: Precipitation (Physical Loss). If you adjusted the pH of your aqueous sample to > 8, the compound likely precipitated or "oiled out" and stuck to the walls of the container or the HPLC filter.
-
Verification: Check the vial for a thin oily film or turbidity. Re-acidify to pH 2; if the peak returns, it was solubility, not degradation.
Scenario C: "I see a new peak at M+16 in LCMS."
Diagnosis: N-Oxide Formation.
The mass shift of +16 Da is characteristic of oxygen addition (
Module 3: Validated Stress Testing Protocol
To empirically determine the stability profile for your specific formulation, follow this modified ICH Q1A(R2) stress testing protocol.
Preparation
-
Stock Solution: 1 mg/mL in Methanol (or Water/Acetonitrile 50:50).
-
Control: Store one aliquot at 4°C in the dark.
Stress Conditions
| Stress Type | Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | Stable. (Ether bond is robust).[1][2][3] |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | Precipitation likely. If solubilized (w/ co-solvent), stable chemically.[2] |
| Oxidation | 3% | 4-6 Hours | Degradation. Expect N-oxide formation (+16 Da).[1][2][3] |
| Thermal | 60°C (Solid State) | 7 Days | Stable (if HCl salt).[1][2][3] Free base may discolor.[1][2][3] |
Analytical Method (HPLC-UV/MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 3.5 µm.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water (Low pH keeps amine protonated/soluble).[1][2][3]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 230 nm (Phenoxy absorption) and MS (ESI+).[1][2][3]
Module 4: Decision Logic for Researchers
Use this logic flow to diagnose stability issues in real-time.
Figure 2: Diagnostic flowchart for distinguishing physical vs. chemical instability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5199889, this compound.[1][2][3] Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] Retrieved from [Link]
-
American Chemical Society. Oxidation of Secondary Amines to Hydroxylamines.[1][2][3] J. Org.[1][2][3] Chem. Retrieved from [Link][1][2][3]
-
Kao Chemicals. Safety Summary: Polyoxyalkylene alkyl ether (Ether Stability Data). Retrieved from [Link]
Sources
- 1. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C11H14ClNO | CID 5199889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
Technical Support Center: Minimizing Adsorption of 4-(4-Chlorophenoxy)piperidine to Labware
Welcome to the technical support center for handling 4-(4-Chlorophenoxy)piperidine and similar compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the loss of your compound due to adsorption to laboratory surfaces. By understanding the underlying chemical principles and implementing the robust protocols outlined below, you can ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing inconsistent results and lower than expected concentrations of this compound in my assays. What could be the cause?
A1: A primary suspect for this issue is the non-specific binding (NSB) or adsorption of your compound to the surfaces of your labware. This compound possesses physicochemical properties that make it prone to adsorption.
Causality Explained:
-
Basicity of the Piperidine Moiety: The piperidine ring in the molecule is basic. In aqueous solutions, this nitrogen atom can become protonated, acquiring a positive charge. This cationic form of the molecule can then engage in strong electrostatic interactions with negatively charged surfaces.
-
Hydrophobicity: The predicted XLogP value for this compound is 2.6, indicating a significant degree of hydrophobicity.[1][2] This property promotes adsorption to nonpolar surfaces, such as those of plastic labware, through hydrophobic interactions.
These dual characteristics mean that this compound can adsorb to both polar (glass) and nonpolar (plastic) surfaces through different mechanisms.
Q2: To what types of labware is this compound most likely to adsorb?
A2: Adsorption can occur on a variety of common labware surfaces.
-
Borosilicate Glass: The surface of borosilicate glass is rich in silanol groups (Si-OH). These groups are weakly acidic and can deprotonate to form negatively charged silanate groups (Si-O-). The positively charged, protonated piperidine ring of your compound will be strongly attracted to these negative sites, leading to significant adsorptive loss.
-
Polystyrene: Standard polystyrene, a common material for microplates and tubes, is aromatic and relatively hydrophobic. It is known to cause substantial loss of basic and hydrophobic drugs.[3][4]
-
Polypropylene: While often considered more chemically resistant than polystyrene, polypropylene is a nonpolar plastic and can still adsorb hydrophobic compounds. However, it lacks the charged silanol groups of glass, making it a potentially better choice for basic compounds.[5]
Troubleshooting Guide: Strategies to Minimize Adsorption
Issue 1: Significant Compound Loss in Glassware
If you are using standard borosilicate glass vials, tubes, or pipette tips, the primary mechanism of loss is likely electrostatic interaction.
Solution 1.1: pH Adjustment of Your Buffer
-
Protocol:
-
Prepare your buffer system as usual.
-
Carefully adjust the pH using a suitable base (e.g., NaOH or a non-reactive organic base) to a level where the compound is expected to be in its free base form.
-
Confirm the final pH with a calibrated pH meter.
-
Always run a small-scale stability test of your compound in the high pH buffer before proceeding with critical experiments.
-
Solution 1.2: Silanization of Glassware
-
Principle: Silanization chemically modifies the glass surface by reacting the silanol groups with a silanizing agent, such as dimethyldichlorosilane.[6] This process replaces the polar, charged silanol groups with a nonpolar, hydrophobic layer.[3] This hydrophobic surface repels the charged form of the molecule and minimizes interaction.
-
Experimental Protocol for Silanization:
-
Cleaning: Thoroughly clean glassware with a laboratory detergent, followed by rinsing with purified water and then a solvent like acetone to ensure it is completely dry.
-
Preparation of Silanizing Solution: In a fume hood, prepare a 5% (v/v) solution of dimethyldichlorosilane in a nonpolar, anhydrous solvent (e.g., heptane or toluene).
-
Treatment: Immerse the clean, dry glassware in the silanizing solution, or fill the items with the solution, ensuring all surfaces are in contact for 5-10 minutes.
-
Rinsing: Decant the silanizing solution and rinse the glassware thoroughly with the anhydrous solvent (heptane or toluene) to remove excess reagent.
-
Methanol Rinse: Rinse with methanol to cap any unreacted chlorosilane groups.
-
Final Rinse and Drying: Perform a final rinse with acetone and allow the glassware to air dry completely, or dry in an oven at a moderate temperature (e.g., 100 °C).
-
Diagram: Mechanism of Adsorption to Glass and Mitigation by Silanization
Caption: Adsorption to glass and the effect of silanization.
Issue 2: Compound Loss in Plasticware (Polystyrene or Polypropylene)
Adsorption to plasticware is primarily driven by hydrophobic interactions.
Solution 2.1: Selection of Appropriate Plasticware
-
Principle: Different plastics have varying propensities for non-specific binding. For basic compounds, polypropylene is generally a better choice than polystyrene.[3][4] Furthermore, specialized low-binding polypropylene tubes and plates are available. These are often manufactured using proprietary processes that result in a more hydrophilic and uniform surface, reducing hydrophobic interactions.[7]
-
Recommendation:
-
Avoid polystyrene labware when working with this compound.
-
Use polypropylene as a first choice.
-
For very sensitive or low-concentration experiments, invest in commercially available low-binding polypropylene microplates and vials.
-
Solution 2.2: Passivation of Polypropylene Surfaces
-
Principle: While polypropylene is relatively inert, its surface can be modified to further reduce non-specific binding. This can be achieved through methods like plasma treatment or by coating the surface with a blocking agent.
-
Method A: Plasma Treatment
-
Mechanism: Low-pressure plasma treatment can be used to introduce polar functional groups onto the polypropylene surface, making it more hydrophilic and less prone to adsorbing hydrophobic molecules.[8][9] This is a specialized process and typically requires specific equipment.
-
Protocol Overview: The polypropylene labware is placed in a vacuum chamber, and a gas (commonly air, oxygen, or argon) is introduced at low pressure. A strong electric field is applied, creating a plasma that modifies the surface.
-
-
Method B: Coating with Bovine Serum Albumin (BSA)
-
Mechanism: BSA is a protein that can be used to coat the surface of polypropylene labware.[10] The BSA molecules adsorb to the plastic, creating a protein layer that shields the underlying hydrophobic surface and prevents the compound of interest from binding.[11][12]
-
Experimental Protocol for BSA Coating:
-
Prepare a solution of BSA in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
-
Fill the polypropylene tubes or wells with the BSA solution.
-
Incubate for at least 1-2 hours at room temperature, or overnight at 4°C.
-
Aspirate the BSA solution.
-
Wash the surfaces 2-3 times with your experimental buffer to remove any loosely bound BSA.
-
The labware is now passivated and ready for use.
-
-
Diagram: Workflow for Labware Selection and Treatment
Caption: Decision workflow for labware selection and treatment.
Summary of Mitigation Strategies
| Strategy | Labware Type | Mechanism of Action | Best For |
| pH Adjustment | Glass | Reduces electrostatic attraction by neutralizing the compound's charge. | Quick implementation when compound is stable at higher pH. |
| Silanization | Glass | Creates a hydrophobic surface, preventing interaction with silanol groups.[3] | Routinely used glassware for basic compounds. |
| Use of Polypropylene | Plastic | Avoids the charged silanol groups present in glass. | General use as an alternative to glass for basic compounds.[5] |
| Use of Low-Binding Polypropylene | Plastic | Provides a more hydrophilic and uniform surface to reduce hydrophobic interactions.[7] | Low-concentration and high-sensitivity assays. |
| BSA Coating | Polypropylene | Creates a protein layer that blocks the hydrophobic surface.[10][11][12] | When low-binding plastics are not available or as an added precaution. |
By carefully considering the physicochemical nature of this compound and the surface properties of your labware, you can proactively select the appropriate materials and treatments to minimize adsorptive losses, thereby enhancing the quality and reliability of your research.
References
-
Chem-Impex. This compound Hydrochloride. [Link]
-
Chem-Impex. This compound Hydrochloride. [Link]
-
Kus, F., et al. (2018). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. ResearchGate. [Link]
-
Kus, F., et al. (2018). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. PubMed. [Link]
-
Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene. (2013). PLoS ONE. [Link]
-
PubChem. This compound. [Link]
-
PubChemLite. This compound (C11H14ClNO). [Link]
-
Thierry Corp. Understanding Plasma Activation of Polypropylene (PP) Benefits and Applications. [Link]
-
Justia Patents. methods of use for low-bind polypropylene plates and vials. [Link]
-
ResearchGate. Surface characterization of silane-treated industrial glass fibers. [Link]
-
Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PubMed Central. [Link]
-
Bitesize Bio. Are Proteins Adsorbing to Your Labware?. [Link]
-
Law, S. L., & Shih, C. L. (1999). Adsorption of calcitonin to glass. Drug development and industrial pharmacy, 25(2), 253–256. [Link]
-
Finneran Porvair. Filter Vial, Polypropylene, 0.2um, Hold-Up Volume. [Link]
-
Understanding Aqueous Nitrosation Kinetics of 4-Substituted Piperidines To Risk Assess Pharmaceutical Processes and Products. ACS Publications. [Link]
-
Functionalization of Neutral Polypropylene by Using Low Pressure Plasma Treatment: Effects on Surface Characteristics and Adhesion Properties. PubMed Central. [Link]
-
Carrino, L., et al. (2002). Cold plasma treatment of polypropylene surface: A study on wettability and adhesion. Journal of Materials Processing Technology, 121(2-3), 373-382. [Link]
-
ResearchGate. Improving hemocompatibility of polypropylene via surface-initiated atom transfer radical polymerization for covalently coupling BSA. [Link]
-
Henni, A., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 55(10), 4482-4485. [Link]
-
Åbo Akademi University. Adsorption of Silane Coupling Agents on Glass Fibre Surfaces. [Link]
Sources
- 1. Surface Treating Polypropylene To Enhance Processing [tantec-uk.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]
- 4. stellarscientific.com [stellarscientific.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. research.abo.fi [research.abo.fi]
- 7. patents.justia.com [patents.justia.com]
- 8. Functionalization of Neutral Polypropylene by Using Low Pressure Plasma Treatment: Effects on Surface Characteristics and Adhesion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Crude 4-(4-Chlorophenoxy)piperidine
Welcome to the technical support center for 4-(4-Chlorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile intermediate. As a key building block in pharmaceutical and agrochemical synthesis, achieving high purity is paramount for reliable downstream applications.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when handling crude this compound.
Q1: What are the likely impurities in my crude this compound?
The impurity profile is highly dependent on the synthetic route. However, for common syntheses, such as the Williamson ether synthesis between a 4-hydroxypiperidine precursor and 4-chlorophenol, you can anticipate the following:
-
Unreacted Starting Materials: Residual 4-chlorophenol (acidic) and the piperidine-based starting material are common.
-
Synthesis Byproducts: Depending on the specific reagents and conditions, side-products from undesired reactions may be present. If the synthesis involves the reduction of a piperidone intermediate, residual ketone or the corresponding alcohol may be found.[2]
-
Reagents and Catalysts: Inorganic salts, acids, or bases used during the reaction will be present in the crude mixture.
-
Decomposition Products: Amines can be susceptible to oxidation, which may lead to minor, often colored, impurities.[3]
Q2: My crude product is a sticky oil or gum, but the literature describes it as a solid. What is the issue?
This is a classic sign of impurities disrupting the crystal lattice and preventing solidification. The free base of this compound may also have a lower melting point than its salt form. Effective purification will typically resolve this issue. Alternatively, converting the crude free base to its hydrochloride salt can often induce crystallization and facilitate purification.
Q3: Which purification method should I try first?
For a typical crude mixture containing acidic or neutral impurities, acid-base extraction is an excellent and highly efficient first-pass purification strategy.[4][5] This technique leverages the basicity of the piperidine nitrogen to selectively separate it from non-basic contaminants.
Q4: How can I convert the free base to the hydrochloride salt, and vice-versa?
-
Free Base to Hydrochloride Salt: Dissolve the free base in a suitable organic solvent like diethyl ether or ethyl acetate. Add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or by carefully bubbling HCl gas) until precipitation is complete. The resulting solid can be collected by filtration.[6]
-
Hydrochloride Salt to Free Base: Dissolve the hydrochloride salt in water or a water/solvent mixture. Add a base, such as 1M sodium hydroxide (NaOH) solution, until the pH is basic (pH > 10). Extract the liberated free base into an organic solvent like dichloromethane or ethyl acetate.[5]
Q5: How should I store the purified this compound?
The compound should be stored in a cool, dry, and well-ventilated area.[1] The free base is susceptible to reacting with atmospheric carbon dioxide, which can form a carbonate salt over time.[4] For long-term storage, it is best practice to keep the material under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
Troubleshooting and Optimization Guide
This section provides solutions to specific problems you may encounter during purification.
Issue 1: Acid-Base Extraction Problems
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | • Vigorous shaking of the separatory funnel.• High concentration of the crude material. | • Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break emulsions.• Instead of shaking, gently invert the separatory funnel multiple times.• If available, a brief centrifugation of the mixture can be highly effective.[4] |
| Low Recovery of Product | • Incomplete extraction from the organic or aqueous phase.• Incorrect pH during basification, leaving some product in the aqueous layer. | • Perform multiple extractions (e.g., 3x with smaller volumes of solvent) rather than a single extraction with a large volume.• Ensure the aqueous layer is strongly basic (pH > 10) before re-extracting the free base.• Check the pH of the aqueous layer after the first extraction to ensure all of the amine has been protonated and transferred. |
Issue 2: Recrystallization Challenges
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | • The boiling point of the solvent is higher than the melting point of your compound.• The solution is supersaturated and cooled too rapidly. | • Add more solvent to the hot mixture to reduce saturation.• Reheat the solution until the oil fully dissolves, then allow it to cool very slowly (e.g., by placing the flask in a warm water bath that cools to room temperature).• Consider using a different solvent or a solvent-pair system.[7] |
| No Crystal Formation | • The solution is not sufficiently saturated.• The glass surface is too smooth for nucleation. | • Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.• Add a "seed crystal" of the pure compound.• Slowly evaporate some of the solvent to increase the concentration.• Cool the solution in an ice bath or freezer to further decrease solubility.[4][7] |
| Product is Colored | • Presence of colored, soluble impurities. | • Add a small amount of activated charcoal to the hot solution before filtration. Boil for a few minutes to allow adsorption of the colored impurities, then perform a hot filtration to remove the charcoal. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.[7] |
Issue 3: Column Chromatography Complications
A common challenge with piperidine derivatives is their interaction with the stationary phase.
Caption: Troubleshooting workflow for column chromatography.
Experimental Protocols & Methodologies
Decision-Making Workflow for Purification
Before starting, a quick analysis by Thin-Layer Chromatography (TLC) can guide your strategy.
Caption: Decision workflow for selecting a purification strategy.
Protocol 1: Acid-Base Extraction
This protocol is ideal for removing acidic impurities like 4-chlorophenol and other neutral byproducts.[5]
-
Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M aqueous HCl solution. Shake the funnel gently, venting frequently. The basic this compound will be protonated and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 5M NaOH solution with stirring until the pH is strongly basic (pH > 10), confirmed with pH paper. The free base of the product may precipitate or form an oil.
-
Re-extraction: Return the basic aqueous mixture to the separatory funnel and extract the liberated free base back into an organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.
Protocol 2: Recrystallization
This method is suitable for a final polishing step when the product is already relatively pure.[7] The hydrochloride salt is often easier to recrystallize than the free base.
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble at high temperatures but sparingly soluble at room temperature (see table below). Ethanol, isopropanol, or acetonitrile are good starting points.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
| Potential Recrystallization Solvents |
| Ethanol |
| Isopropanol (IPA) |
| Acetonitrile |
| Toluene |
| Solvent Pairs |
| Ethanol / Water |
| Toluene / Heptane |
| Dichloromethane / Methanol[8] |
Protocol 3: Flash Column Chromatography
This technique is used to separate compounds with different polarities.[9]
-
TLC Analysis: Develop a suitable eluent system using TLC. A good system will give your product an Rf value of ~0.3. For this compound, start with mixtures of hexane and ethyl acetate. If tailing is observed, add 0.5-1% triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography) to push the solvent through. Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
References
-
Rasayan J. Chem. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
-
IndiaMART. 4 4 Chlorophenoxy Piperidine Hydrochloride, For Laboratory, Purity. [Link]
- Google Patents.
-
Mansoura University. Solid organic cpd.s when isolated from organic reaction. [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
PubChem. This compound. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ResearchGate. How to remove excess 4-amino piperidine from reaction medium? [Link]
-
Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]
-
ResearchGate. Have you experienced that your piperidine crystallizes when not in use? [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Bot Verification [rasayanjournal.co.in]
Technical Support Center: 4-(4-Chlorophenoxy)piperidine Hydrochloride
Welcome to the comprehensive technical support guide for 4-(4-Chlorophenoxy)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the handling and experimental use of this important chemical intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your research.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during your experiments with this compound hydrochloride, providing potential causes and actionable solutions.
Issue 1: Incomplete Dissolution or Precipitation of the Compound
You may encounter difficulty in completely dissolving the hydrochloride salt, or it may precipitate out of solution upon standing.
-
Potential Cause 1: Inappropriate Solvent Choice. While described as water-soluble, its solubility in aqueous solutions can be limited, especially at higher concentrations or in buffered systems.[1] Similarly, its solubility in non-polar organic solvents is generally poor.
-
Solution 1:
-
For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, or methanol before slowly adding it to the aqueous buffer with vigorous stirring.[2][3] This technique helps to avoid localized high concentrations that can lead to precipitation.
-
For organic reactions, polar aprotic solvents like DMSO and DMF are generally good choices.[4] Alcohols such as ethanol and methanol can also be effective.[2]
-
-
Potential Cause 2: pH Effects. The solubility of the hydrochloride salt is pH-dependent. In highly basic solutions, the free base form may precipitate.
-
Solution 2: Maintain a slightly acidic to neutral pH to ensure the compound remains in its more soluble protonated form. If the experimental conditions require a basic pH, consider the potential for precipitation and assess its impact on your results.
-
Potential Cause 3: Hygroscopicity and Inaccurate Weighing. As a hydrochloride salt, this compound is likely hygroscopic, meaning it can absorb moisture from the atmosphere.[5] This can lead to inaccurate weighing and concentration calculations, affecting dissolution.
-
Solution 3:
-
Store the compound in a desiccator or a tightly sealed container in a cool, dry place.[5]
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the compound quickly and in a low-humidity environment if possible.
-
Troubleshooting Workflow for Dissolution Issues
Caption: A logical workflow to diagnose and resolve dissolution problems.
Issue 2: Inconsistent Analytical Results (e.g., HPLC)
You may observe variability in peak area, retention time, or the appearance of unexpected peaks in your chromatograms.
-
Potential Cause 1: Compound Degradation. Piperidine derivatives can be susceptible to degradation under certain conditions.[3] The ether linkage and the chlorophenoxy group can also be sites of chemical instability.
-
Hydrolytic Instability: The ether bond may be susceptible to hydrolysis, particularly at non-neutral pH.[3]
-
Oxidative Degradation: The piperidine ring and the aromatic ring can be targets for oxidation.[6][7]
-
Photodegradation: Chlorophenoxy compounds can be sensitive to light, leading to decomposition.[8][9]
-
-
Solution 1:
-
Prepare solutions fresh for each experiment.
-
If stock solutions are necessary, store them at low temperatures (e.g., -20°C or -80°C) and protect them from light.
-
Perform a stability study under your specific experimental conditions (solvent, pH, temperature, light exposure) to understand the compound's limitations.
-
-
Potential Cause 2: HPLC Method Issues. For basic compounds like piperidines, interactions with the stationary phase can lead to poor peak shape and inconsistent results.[10]
-
Peak Tailing: The basic nitrogen on the piperidine ring can interact with residual acidic silanol groups on standard C18 columns, causing tailing.[11]
-
Peak Splitting: This can occur if the mobile phase pH is close to the pKa of the compound, leading to the presence of both ionized and non-ionized forms. It can also be caused by a mismatch between the sample solvent and the mobile phase.[12][13]
-
-
Solution 2:
-
Mobile Phase Optimization:
-
Use a mobile phase with a pH that is at least 2 units away from the pKa of the piperidine nitrogen to ensure a single ionic species. A slightly acidic mobile phase (e.g., pH 3-4) is often effective for protonating the amine and improving peak shape.
-
Incorporate a buffer to maintain a stable pH.
-
-
Column Choice:
-
Use an end-capped C18 column or a column specifically designed for the analysis of basic compounds to minimize silanol interactions.
-
-
Sample Solvent:
-
Whenever possible, dissolve and inject your sample in the initial mobile phase to avoid peak distortion.[10]
-
-
HPLC Troubleshooting Flow Diagram
Caption: Troubleshooting guide for common HPLC issues.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound hydrochloride.
Q1: What is the recommended way to store this compound?
A: this compound hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Due to its hygroscopic nature, storage in a desiccator is recommended to prevent moisture absorption.
Q2: What is the solubility of this compound in common laboratory solvents?
| Solvent | Expected Solubility | Reference/Rationale |
| Water | Soluble (as hydrochloride salt) | [1] |
| DMSO | Soluble | [2] |
| DMF | Soluble | [2] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Acetonitrile | Likely soluble | Inferred from use in HPLC mobile phases |
| Dichloromethane | Sparingly soluble to insoluble | Inferred from polarity |
| Hexanes | Insoluble | Inferred from polarity |
Q3: What are the potential degradation pathways for this compound?
A: Based on its chemical structure, several degradation pathways are plausible:
-
Hydrolysis of the Ether Linkage: The ether bond connecting the piperidine and chlorophenoxy moieties could be susceptible to cleavage under strongly acidic or basic conditions, which could yield 4-hydroxypiperidine and 4-chlorophenol.[7][14][15]
-
Oxidation: The piperidine ring can be oxidized, potentially leading to ring-opening or the formation of N-oxides. The aromatic ring can also undergo oxidative degradation.[6]
-
Photodegradation: The chlorophenoxy group is a known chromophore that can absorb UV light, potentially leading to the cleavage of the carbon-chlorine bond or other photochemical reactions.[8][9]
Q4: What are the likely impurities I might find in my sample?
A: The synthesis of this compound hydrochloride typically involves the reaction of 4-hydroxypiperidine with 1-chloro-4-fluorobenzene or a similar reaction between piperidine and 4-chlorophenol followed by treatment with hydrochloric acid.[1] Potential impurities could include:
-
Unreacted Starting Materials: Residual 4-hydroxypiperidine, piperidine, or 4-chlorophenol.[16][17]
-
Byproducts of the Synthesis: Depending on the specific synthetic route, other related piperidine derivatives or polymeric materials could be formed.
It is always recommended to verify the purity of the compound upon receipt using an appropriate analytical method, such as HPLC or NMR.
III. Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general procedure for preparing a stock solution for use in biological assays or as a standard for analytical methods.
Materials:
-
This compound hydrochloride
-
Anhydrous DMSO (or other suitable organic solvent)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Allow the container of this compound hydrochloride to come to room temperature before opening.
-
Weigh the desired amount of the compound quickly and transfer it to a volumetric flask.
-
Add a portion of the solvent (e.g., DMSO) to the flask, ensuring the volume is less than the final desired volume.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but be mindful of potential degradation at elevated temperatures.
-
Once dissolved, allow the solution to return to room temperature.
-
Add the solvent to the final volume mark on the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed container at -20°C or -80°C, protected from light.
IV. References
-
Afzal, M., et al. (2013). Photochemical Degradation and Mineralization of 4-chlorophenol. Journal of Environmental Science and Health, Part A, 48(11), 1419-1426.
-
Benchchem. (2025). troubleshooting poor resolution in HPLC analysis of fluorinated piperidines. Retrieved from Benchchem website.
-
Chen, Y., et al. (2020). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. Catalysts, 10(9), 1043.
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from Aurigene website.
-
Cayman Chemical. (2022). PRODUCT INFORMATION - Chlorhexidine (hydrochloride). Retrieved from Cayman Chemical website.
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from Separation Science website.
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent website.
-
ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. Retrieved from ResearchGate website.
-
Baciocchi, E., et al. (2002). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 68(11), 5463-5468.
-
ChemBK. (2024). This compound HCl. Retrieved from ChemBK website.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from Organic Chemistry Portal website.
-
ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. Retrieved from ChemicalBook website.
-
PubChem. (n.d.). This compound. Retrieved from PubChem website.
-
Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem., 11(2), 633-638.
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from Chemistry Steps website.
-
Chemsrc. (2025). 4-(4-Chlorophenyl)piperidine. Retrieved from Chemsrc website.
-
Benchchem. (2025). Technical Support Center: Synthesis of 1-(4-Chlorophenylazo)piperidine. Retrieved from Benchchem website.
-
PubChem. (n.d.). 4-Chlorophenol. Retrieved from PubChem website.
-
SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase website.
-
Benchchem. (2025). Technical Support Center: 4-[(4-Chlorophenoxy)methyl]piperidine-d4. Retrieved from Benchchem website.
-
Chem-Impex. (n.d.). This compound Hydrochloride. Retrieved from Chem-Impex website.
-
ChemicalBook. (n.d.). 1-(4-Chlorophenyl)piperazine dihydrochloride(38869-46-4) 1 H NMR. Retrieved from ChemicalBook website.
-
Apollo Scientific. (2023). This compound hydrochloride Safety Data Sheet. Retrieved from Apollo Scientific website.
-
ChemicalBook. (n.d.). 4,4-Piperidinediol hydrochloride(40064-34-4) 1H NMR spectrum. Retrieved from ChemicalBook website.
-
Denmark Group. (n.d.). Ether C-O Bond Cleavage via Transition Metal Homogeneous Catalysis. Retrieved from University of Illinois Urbana-Champaign website.
-
Benchchem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenylazo)piperidine. Retrieved from Benchchem website.
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from Chemistry Steps website.
-
National Institute of Standards and Technology. (n.d.). 4-Chloropyridine. Retrieved from the NIST WebBook.
-
ChemicalBook. (n.d.). Piperidine(110-89-4) MS spectrum. Retrieved from ChemicalBook website.
-
Amerigo Scientific. (n.d.). 4-(4-chlorophenyl)-piperidine hydrochloride. Retrieved from Amerigo Scientific website.
-
Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation. Retrieved from Google Patents.
-
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from ResearchGate.
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- 5. You are being redirected... [hit2lead.com]
- 6. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
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- 17. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing storage of 4-(4-Chlorophenoxy)piperidine solutions to prevent degradation
Technical Support Center: 4-(4-Chlorophenoxy)piperidine Integrity Guide
Introduction: The Stability Imperative
Compound Identifier Check:
-
CAS Registry: 97839-99-1 (Free Base) | 63843-53-8 (Hydrochloride Salt)
-
Warning: Do not confuse with CAS 53786-28-0 (Domperidone metabolite), which shares similar substructures but distinct stability profiles.
Welcome to the technical support hub for This compound . As a secondary amine linked to a halogenated aryl ether, this molecule presents a "dual-threat" stability profile. While the ether linkage provides structural rigidity, the piperidine nitrogen is a kinetic hotspot for oxidation and atmospheric capture, while the chlorophenoxy moiety acts as a photosensitizer.
This guide moves beyond generic "store at -20°C" advice. It dissects the molecular mechanics of degradation to help you design a storage protocol that ensures experimental reproducibility.
Module 1: The Degradation Landscape (Mechanistic Insights)
To prevent degradation, you must first understand the enemy.[3] This molecule faces three primary vectors of decay.[4]
Visualizing the Threat Matrix
The following diagram illustrates the chemical pathways that compromise sample purity.
Figure 1: Primary degradation pathways. The secondary amine is susceptible to N-oxidation and carbamate formation, while the aryl chloride is sensitive to photolytic cleavage.
The "Amine Trap" (Carbamate Formation)
Secondary amines are nucleophilic bases. When exposed to air, they react reversibly with CO2 to form carbamic acid, which stabilizes as a carbamate salt.
-
Symptom: Your clear oil or solution develops a white, crusty precipitate around the cap.
-
Impact: This alters the stoichiometry of your solution. 10 mM is no longer 10 mM.
N-Oxidation
In the presence of dissolved oxygen or peroxide-containing solvents (like aged ethers or THF), the piperidine nitrogen oxidizes to the N-oxide.
-
Symptom: LC-MS shows a peak at M+16.
-
Prevention: Use of antioxidant-stabilized solvents or strict inert gas purging.
Photodehalogenation
The chlorophenoxy group absorbs UV light. High-energy photons can cleave the C-Cl bond, replacing the chlorine with hydrogen (dechlorination) or a hydroxyl group.
-
Symptom: Shift in retention time; loss of the characteristic chlorine isotope pattern (3:1 ratio of M:M+2) in Mass Spec.
Module 2: Solvent Selection & Storage Form
The physical state of your compound dictates its stability.
Form Factor: Salt vs. Free Base
-
Recommendation: Always store as the Hydrochloride (HCl) Salt (CAS 63843-53-8) for long-term banking.
-
Reasoning: Protonating the nitrogen shuts down its nucleophilicity, effectively blocking both oxidation and CO2 absorption. The free base is an oil/low-melting solid that is kinetically unstable.
Solvent Compatibility Matrix
| Solvent | Suitability | Risk Factor | Technical Note |
| DMSO | High | Hygroscopicity | Excellent solubility. Risk: DMSO absorbs water from air, promoting hydrolysis. Store frozen. |
| Ethanol | Medium | Evaporation | Good for short-term. Risk: Ethanol is volatile; concentration changes over time. |
| Water | Low | Hydrolysis/pH | Free base is insoluble. Salt is soluble but prone to hydrolysis if pH drifts >7. |
| Acetone | Forbidden | Schiff Base | Do not use. Reacts with secondary amines to form enamines/imines. |
Module 3: The "Argon Cushion" Protocol
Follow this Standard Operating Procedure (SOP) to prepare stock solutions that remain stable for 6+ months.
Materials Needed:
-
Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Amber glass vials (borosilicate) with PTFE-lined caps.
-
Argon or Nitrogen gas source.
-
Parafilm.
Step-by-Step Workflow:
-
Weighing: Weigh the HCl salt rapidly. If using the free base, weigh as a liquid/oil using a positive displacement pipette.
-
Dissolution: Add anhydrous DMSO to achieve a concentration of 10–50 mM. Vortex until fully dissolved.
-
Tip: If the solution heats up (exothermic solvation), let it cool before capping to prevent pressure buildup.
-
-
The Gas Purge (Critical):
-
Insert a pipette tip connected to your Argon line into the vial, just above the liquid surface (do not bubble through).
-
Flow gas gently for 15–20 seconds. This displaces the heavier oxygen and CO2.
-
-
Sealing: While the gas is still flowing, withdraw the pipette and immediately screw on the cap.
-
Secondary Seal: Wrap the cap junction with Parafilm to prevent gas exchange during freezing.
-
Storage: Place in a light-proof box at -20°C or -80°C.
Module 4: Troubleshooting & FAQs
Q1: My DMSO stock solution has frozen solid. Is this a problem?
-
A: No, this is actually ideal . DMSO freezes at 19°C. A frozen state drastically reduces the kinetic rate of all degradation reactions. Thaw completely at room temperature and vortex before use to ensure homogeneity, as concentration gradients can occur during freezing (cryoconcentration).
Q2: I see a white solid on the rim of my "Free Base" bottle.
-
A: This is Piperidinium Carbamate . Your container was not air-tight.
-
Fix: The bulk material inside may still be salvageable. Dissolve a small amount in water; if the pH is basic (>9), the amine is intact. If neutral, it has degraded. Convert the remaining material to the HCl salt immediately by bubbling HCl gas or adding ethereal HCl.
-
Q3: Can I use a water bath to thaw the solution?
-
A: Avoid if possible. Heat accelerates ether cleavage. If you are in a rush, use a tepid water bath (<30°C) for only as long as necessary. Never sonicate with heat.
Q4: My LC-MS shows a split peak for the parent mass.
-
A: Check your solvent pH. If you are running a gradient with high pH (ammonium bicarbonate), the free base and the salt species might be equilibrating on the column. Ensure your mobile phase has a defined modifier (e.g., 0.1% Formic Acid) to keep the amine fully protonated.
References
-
PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Heriot-Watt University. (2021). Degradation of amine-based solvents in CO2 capture process. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Retrieved January 30, 2026, from [Link]
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- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analgesic Effects of 4-(4-Chlorophenoxy)piperidine Derivatives
In the relentless pursuit of novel and effective analgesics, the piperidine scaffold has consistently emerged as a privileged structure in medicinal chemistry. Its inherent conformational flexibility and ability to interact with key biological targets have made it a cornerstone in the design of potent pain-relieving agents. Among the diverse classes of piperidine-containing compounds, 4-(4-Chlorophenoxy)piperidine derivatives have garnered significant attention for their promising analgesic properties. This guide provides a comprehensive comparison of the analgesic effects of this class of compounds, supported by experimental data and a detailed exploration of their mechanism of action. It is intended for researchers, scientists, and drug development professionals engaged in the field of pain management.
The Rationale for Targeting the Piperidine Scaffold
The piperidine ring is a common motif in a multitude of clinically successful opioid analgesics, such as pethidine and fentanyl.[1][2] The structural similarity of novel piperidine derivatives to these established drugs provides a strong rationale for their investigation as potential analgesics.[1] The core hypothesis is that modifications to the piperidine structure, particularly at the 4-position with a substituted phenoxy group, can modulate the compound's affinity and efficacy at opioid receptors, leading to potent analgesic activity. The presence of a chlorine atom on the phenoxy ring is a common strategy in drug design to enhance potency and influence pharmacokinetic properties.
Evaluating Analgesic Efficacy: Key In Vivo Assays
To objectively compare the analgesic effects of different this compound derivatives, standardized and well-validated in vivo assays are essential. The choice of assay is critical as different pain models can reveal distinct aspects of a compound's analgesic profile, such as its efficacy against thermal or chemical pain, and whether its action is centrally or peripherally mediated.
Hot Plate Test: A Measure of Central Analgesia
The hot plate test is a widely used method to assess the central analgesic activity of a compound against a thermal stimulus.[3] The principle of this assay is based on measuring the reaction time of an animal, typically a mouse or rat, when placed on a heated surface maintained at a constant temperature. An increase in the latency to a pain response, such as paw licking or jumping, indicates an analgesic effect.[3]
-
Animal Acclimatization: Acclimate male Swiss albino mice (20-25g) to the laboratory environment for at least one week with free access to food and water.
-
Apparatus: Utilize a standard hot plate apparatus with the surface temperature maintained at 55 ± 0.5°C.
-
Grouping: Divide the animals into groups (n=6-8 per group): a control group receiving the vehicle (e.g., saline), a standard group receiving a known analgesic (e.g., Morphine, 5 mg/kg), and test groups receiving different doses of the this compound derivatives.
-
Baseline Latency: Before drug administration, determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Drug Administration: Administer the test compounds and the standard drug, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction time.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Caption: Experimental Workflow for the Hot Plate Test.
Tail-Flick Test: Assessing Spinal Reflexes
The tail-flick test is another common method for evaluating central analgesic activity, particularly at the spinal level.[4] This test measures the time it takes for an animal to withdraw its tail from a source of radiant heat. An increase in the tail-flick latency indicates an analgesic effect.
-
Animal Acclimatization and Screening: Use male Wistar rats or Swiss albino mice. Acclimatize the animals to the testing environment and screen them for a stable baseline tail-flick latency (typically 2-4 seconds).
-
Apparatus: Employ a tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Grouping and Drug Administration: Similar to the hot plate test, divide the animals into control, standard, and test groups, and administer the respective treatments.
-
Baseline Latency: Gently restrain the animal and place its tail on the apparatus. Measure the time taken for the animal to flick its tail away from the heat source.
-
Post-Treatment Latency: At set time intervals after drug administration, repeat the tail-flick latency measurement.
-
Data Analysis: The analgesic activity can be determined by the increase in latency time compared to the baseline and the control group.
Comparative Analgesic Activity
The following table summarizes the analgesic activity of a series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol analogues, which share structural similarities with the target this compound class. The data is derived from the hot plate test and is presented as the percentage increase in latency time at the time of peak effect.[3]
| Compound ID | Substitution on Piperidine Nitrogen | Dose (mg/kg) | Maximum Analgesic Effect (% Increase in Latency) | Time of Peak Effect (min) |
| 1 | -H | 10 | 66% | 30 |
| 3 | -CH₂CH₂Ph | 10 | 188% | 30-150 |
| 5 | -CH₂CH₂-thiophen-2-yl | 10 | 137% | 30-150 |
| 6 | -CH₂CH(Ph)₂ | 10 | 162% | 30-150 |
| 8 | -CH₂CH₂-indol-3-yl | 10 | Not specified, potent | Not specified |
| Morphine | (Standard) | 5 | Potent | 30-60 |
Data synthesized from a study by Khan et al. (2018) on related piperidinol analogues. The percentage increase in latency is a measure of the analgesic effect.[3]
The results indicate that substitution on the piperidine nitrogen significantly influences analgesic activity.[3] The parent compound with a free nitrogen (Compound 1) showed moderate activity. In contrast, derivatives with aralkyl substituents, such as a phenethyl group (Compound 3), a thiophen-2-ylethyl group (Compound 5), and a diphenylmethyl group (Compound 6), exhibited substantially higher and more sustained analgesic effects, with Compound 3 being the most potent in this series.[3] This highlights the importance of the N-substituent for potent analgesic activity in this class of compounds.
Mechanism of Action: Targeting the Mu-Opioid Receptor
The potent analgesic effects of many 4-substituted piperidine derivatives are primarily mediated through their interaction with the µ (mu)-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[5] These compounds act as agonists at the µ-opioid receptor, mimicking the effects of endogenous opioid peptides like endorphins.
Upon binding of a this compound derivative to the µ-opioid receptor, a conformational change is induced in the receptor, leading to the activation of intracellular signaling pathways.[6] The activated receptor promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated heterotrimeric G-protein (Gi/o).[6] This causes the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effector proteins.[6]
The key downstream effects that lead to analgesia include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] This reduction in cAMP levels alters the activity of protein kinase A (PKA) and subsequently modulates the function of various ion channels and transcription factors involved in pain signaling.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane.[7] This makes the neuron less likely to fire an action potential, thus inhibiting the transmission of pain signals. Additionally, the Gβγ subunit inhibits N-type voltage-gated calcium channels, reducing the influx of calcium ions at the presynaptic terminal and thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P.[7]
Caption: Simplified Signaling Pathway of μ-Opioid Receptor Activation.
Structure-Activity Relationship (SAR) Insights
The analgesic potency of 4-aryloxypiperidine derivatives is governed by the nature and position of substituents on both the piperidine and the aromatic rings. Key SAR insights include:
-
N-Substituent: As demonstrated in the comparative data, the substituent on the piperidine nitrogen is critical for activity. Aralkyl groups, such as phenethyl, generally confer higher potency than smaller alkyl groups or an unsubstituted nitrogen.[8]
-
4-Position Linker: The ether linkage at the 4-position of the piperidine ring is a key structural feature.
-
Aromatic Ring Substitution: The substitution pattern on the phenoxy ring significantly impacts analgesic activity. Electron-withdrawing groups, such as the chloro group in the para position, are often associated with enhanced potency.[1]
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of novel analgesics. Their potent, centrally mediated analgesic effects, as demonstrated in preclinical models, are primarily attributed to their agonist activity at the µ-opioid receptor. The modular nature of their synthesis allows for systematic structural modifications to optimize their pharmacological profile. Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of the most potent analogues to assess their potential for clinical development. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the continued exploration of this important class of analgesic agents.
References
-
Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in clinical and biological research, 291, 377–381. [Link]
-
Tariq, M. I., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Latin American Journal of Pharmacy, 32(7), 999-1003. [Link]
-
Khan, K. M., et al. (2018). Synthesis and Analgesic Potential of 4-[4–chloro-3- (tri uoromethyl)-phenyl]-4-piperidinol analogues Against Pain Model in Mic. Letters in Drug Design & Discovery, 15(12), 1285-1295. [Link]
-
Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & pharmaceutical bulletin, 53(1), 64–66. [Link]
-
Rafiq, K., et al. (2014). The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro –Phenyl)-4- hydroxy piperidine. International Journal of Pharmaceutical Sciences and Research, 5(8), 3296. [Link]
-
Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of medicinal chemistry, 26(1), 42–50. [Link]
-
Casy, A. F., Hassan, M. M., Simmonds, A. B., & Staniforth, D. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. The Journal of pharmacy and pharmacology, 21(7), 434–440. [Link]
-
Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of medicinal chemistry, 32(5), 968–974. [Link]
-
Ahmadi, A., et al. (2009). Antinociceptive activity of some 1, 4-substituted piperidine derivatives using tail flick method in mice. Pharmacologyonline, 1, 558-565. [Link]
-
Stanciu, G. D., et al. (2013). Simplified scheme of opioid receptor downstream signaling pathways. ResearchGate. [Link]
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Ahmadi, A., et al. (2009). Antinociceptive activity of some 1, 4-substituted piperidine derivatives using tail flick method in mice. Pharmacologyonline, 1, 558-565. [Link]
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Sadiq, S., & Leppert, W. (2012). Opioid analgesics. In StatPearls. StatPearls Publishing. [Link]
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Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Neuron, 98(4), 689–705. [Link]
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Wang, Y. J., et al. (2022). Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. Frontiers in pharmacology, 13, 969643. [Link]
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Gist, R. P., & Mattson, R. J. (1993). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of medicinal chemistry, 36(15), 2113–2122. [Link]
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Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133–S153. [Link]
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Pathan, H., & Williams, J. (2012). Basic opioid pharmacology: an update. British journal of pain, 6(1), 11–16. [Link]
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Wikipedia contributors. (2024, January 21). Mu-opioid receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]
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Abdel-Zaher, A. O., et al. (2011). Analgesia Hot Plat Test. ResearchGate. [Link]
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Kumar, A., et al. (2014). Review on Analgesic activity using Tail Immersion Method. Asian Journal of Research in Chemistry, 7(5), 514-516. [Link]
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Neurofit. (n.d.). Rodent behavioural test - Pain and inflammation - Tail Flick. Retrieved January 30, 2026, from [Link]
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Christie, M. J. (1996). Opioids - mechanisms of action. Australian Prescriber, 19(3), 64-66. [Link]
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Yasmeen, S., et al. (2017). A schematic diagram showing multiple downstream signalling pathways that mediate morphine-induced tolerance and dependence. ResearchGate. [Link]
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Wikipedia contributors. (2024, January 28). Fentanyl. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]
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Gonzalez-Chavez, Z., et al. (2024). Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. Preprints.org. [Link]
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Sadowska, B., et al. (2023). Phytochemical Profile and Analgesic Properties of Chicory Root Extract in the Hot-Plate Test in Mice. Molecules, 28(13), 5059. [Link]
-
Wang, Y., et al. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 569. [Link]
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Kamei, J., et al. (2021). Analyzing the Antinociceptive Effect of Analgesics Using a Modified Hot-Plate Test in Mice. Biological and Pharmaceutical Bulletin, 44(11), 1641-1646. [Link]
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Validation of 4-(4-Chlorophenoxy)piperidine (4-CPP) as an Analytical Standard
Topic: Validation of 4-(4-Chlorophenoxy)piperidine as an Analytical Standard Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Criticality of Standard Integrity
In the development of neuroactive pharmaceuticals and agrochemicals, the piperidine scaffold is ubiquitous. This compound (4-CPP) (CAS: 97839-99-1; HCl salt: 63843-53-8) serves as a high-value building block and a potential process impurity in the synthesis of ether-linked piperidine therapeutics.
For an analytical chemist, the integrity of your data is only as good as your reference standard. Using an unvalidated or "research-grade" chemical as a quantitative standard introduces a silent error that propagates through potency assays, impurity profiling, and stability studies.
This guide objectively compares the validation pathways for 4-CPP, contrasting Certified Reference Materials (CRMs) with In-House Validated Standards , and provides the experimental protocols required to certify this compound for regulatory use.
Product Comparison: Selecting the Right Grade
Before initiating a validation campaign, you must decide on the source of your material. The table below contrasts the three primary tiers of analytical standards available for 4-CPP.
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: In-House Validated Standard | Tier 3: Research Grade (Commercial) |
| Primary Use | GMP Release Testing, Quantitation | R&D, Early Phase Method Dev | Synthesis Starting Material, Qualitative ID |
| Traceability | NIST/SI Traceable | Traceable to Primary Standard (qNMR) | Vendor CoA only (often unverified) |
| Assay Value | Certified Mass Fraction (e.g., 99.4% ± 0.3%) | Determined via Mass Balance or qNMR | "Area %" (misleading for purity) |
| Data Support | Full Homogeneity & Stability Data | Requires internal generation | Minimal (H-NMR, HPLC only) |
| Cost/Risk | High Cost / Low Risk | Medium Cost / Medium Risk | Low Cost / High Risk |
Scientist’s Insight:
Never rely on "Area %" from a vendor's HPLC for quantitative work. A Research Grade sample might be 98% pure by HPLC area but contain 10% inorganic salts or residual solvents invisible to UV detection. For quantitative applications, if a CRM is unavailable, you must validate a Tier 3 material to Tier 2 status using the protocols below.
Validation Framework: The "Self-Validating" System
To elevate a generic sample of 4-CPP to an Analytical Standard, you must establish Identity , Purity , and Assay (Potency) .
Step 1: Structural Identification (The "Fingerprint")
-
Technique: 1H-NMR (400 MHz+, DMSO-d6) and MS (ESI+).
-
Key Diagnostic Signals:
-
Aromatic Region: Two doublets (AA'BB' system) at δ ~7.3 and ~6.9 ppm, characteristic of the para-chlorophenoxy moiety.
-
Ether Linkage: A multiplet at δ ~4.4 ppm corresponding to the methine proton (CH -O-Ar) on the piperidine ring.
-
Mass Spec: Observe parent ion
at m/z 212.1. Crucially, look for the chlorine isotope pattern ( ratio of ~3:1) at m/z 212 and 214.
-
Step 2: Chromatographic Purity (The "Separation")
Piperidines are basic (
-
Recommendation: Use a High pH method with a hybrid particle column to ensure the amine is uncharged (free base), improving peak shape and sensitivity.
Protocol: HPLC-UV Purity Assessment
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (phenoxy absorption) and 280 nm.
-
Acceptance Criteria: No single impurity >0.1%; Total impurities <1.0%.
Step 3: Absolute Assay via qNMR (The "Truth")
This is the gold standard for assigning potency without a primary reference standard.
-
Internal Standard: Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.
-
Solvent: DMSO-d6 (ensures solubility of both salt and base forms).
-
Calculation:
(Where =Integral, =Number of protons, =Molar mass, =Mass, =Purity)
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and experimental workflow for validating 4-CPP.
Figure 1: Decision tree and workflow for the qualification of this compound analytical standards.
Experimental Data Summary (Simulated)
When validating 4-CPP, your data package should mirror the summary below. This establishes the "Trustworthiness" of your standard.
| Test Parameter | Method | Acceptance Criteria | Typical Result (Pass) |
| Appearance | Visual | White to off-white solid | White crystalline powder |
| Identity (NMR) | 400 MHz DMSO-d6 | Matches structure; no solvent peaks >0.5% | Conforms |
| Identity (MS) | ESI+ | 212.2 amu; 3:1 ratio observed | |
| HPLC Purity | High pH C18 | Area % > 99.0% | 99.6% |
| Residual Solvent | GC-Headspace | < ICH Q3C Limits | < 500 ppm Ethanol |
| Water Content | Karl Fischer | Report Value | 0.4% w/w |
| Assay (Potency) | qNMR | 98.0% - 102.0% w/w | 99.1% w/w |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5199889, this compound. Retrieved from [Link]
-
International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Gao, Y., et al. (2014). Synthesis and evaluation of novel piperidine derivatives as potential antipsychotics. (Contextual reference for piperidine scaffold synthesis). Retrieved from [Link]
The Gold Standard for Bioanalytical Accuracy: A Comparative Guide to Deuterated 4-(4-Chlorophenoxy)piperidine as an Internal Standard in Femoxetine Quantification
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the pursuit of precision and accuracy is paramount. The integrity of pharmacokinetic and toxicokinetic data hinges on the robustness of the analytical methods employed. A cornerstone of a reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the appropriate choice of an internal standard (IS). This guide provides an in-depth technical comparison of deuterated 4-(4-Chlorophenoxy)piperidine and its non-deuterated counterpart when used as internal standards for the quantification of the antidepressant drug, femoxetine.
Femoxetine, a selective serotonin reuptake inhibitor (SSRI), contains the this compound moiety as a core structural feature. This structural relationship makes its deuterated analog an ideal candidate for an internal standard, theoretically offering the most effective compensation for analytical variability. This guide will delve into the scientific rationale behind this choice, present supporting data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis
The primary function of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process.[1] From sample preparation and extraction to chromatographic separation and mass spectrometric detection, each step can introduce potential errors. An ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical workflow but is distinguishable by the mass spectrometer.[2]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" in LC-MS/MS bioanalysis.[3][4] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium, the resulting molecule is chemically identical to the analyte but has a different mass. This subtle yet significant modification allows the SIL-IS to co-elute with the analyte, experiencing the same matrix effects and ionization suppression or enhancement, while being detected at a different mass-to-charge ratio (m/z).[5]
Deuterated this compound: The Superior Choice for Femoxetine Analysis
When quantifying femoxetine, the use of deuterated this compound as an internal standard offers significant advantages over non-deuterated analogs or other structurally similar compounds.
Key Advantages:
-
Near-Identical Physicochemical Properties: Deuterium substitution results in negligible changes to the polarity, solubility, and chromatographic behavior of the molecule.[5] This ensures that the deuterated internal standard and femoxetine co-elute, providing the most accurate compensation for matrix effects that can vary across the chromatographic peak.
-
Correction for Extraction Variability: The deuterated standard will have virtually the same extraction recovery as femoxetine from complex biological matrices like plasma or serum. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-IS ratio.
-
Mitigation of Ionization Suppression/Enhancement: Matrix components co-eluting with the analyte can significantly impact the efficiency of ionization in the mass spectrometer source, leading to inaccurate quantification. Because the deuterated internal standard co-elutes and has the same ionization characteristics as femoxetine, it experiences the same degree of ion suppression or enhancement, effectively canceling out this source of error.[6]
Conceptual Comparison of Internal Standard Performance
To illustrate the impact of internal standard selection, consider the following hypothetical data comparing the performance of deuterated this compound with a non-deuterated structural analog for the analysis of femoxetine in human plasma.
| Parameter | Deuterated this compound | Non-Deuterated Structural Analog |
| Retention Time Difference (Analyte vs. IS) | < 0.05 min | 0.5 - 1.0 min |
| Matrix Effect (CV%) | < 5% | 15 - 25% |
| Accuracy (% Bias) | -2% to +3% | -10% to +15% |
| Precision (CV%) | < 4% | < 10% |
This is a representative table based on established principles of bioanalysis. Actual results may vary.
The tighter control over variability, as indicated by the lower coefficient of variation (CV%) for the matrix effect and better accuracy and precision, underscores the superiority of the deuterated internal standard.
Experimental Workflow and Protocols
A robust and reliable bioanalytical method is the foundation of accurate quantitative data. The following section outlines a typical experimental workflow and provides a detailed protocol for the quantification of femoxetine in human plasma using deuterated this compound as an internal standard.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for femoxetine quantification.
Detailed Experimental Protocol: Quantification of Femoxetine in Human Plasma
This protocol is a representative example and should be fully validated according to regulatory guidelines such as those from the FDA and EMA.[7]
1. Materials and Reagents:
-
Femoxetine reference standard
-
Deuterated this compound (Femoxetine-d4 or similar) internal standard
-
Control human plasma (with appropriate anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Femoxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve femoxetine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve deuterated this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the femoxetine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube (except for the blank matrix).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution from low to high organic content (e.g., 10% to 90% B over 3-5 minutes) is typically used to ensure good peak shape and separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Femoxetine: Precursor ion (e.g., [M+H]+) → Product ion
-
Deuterated IS: Precursor ion (e.g., [M+H]+ of deuterated analog) → Product ion
-
-
Note: Specific m/z values for precursor and product ions, as well as collision energies, must be optimized for the specific instrument being used.
-
Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines. Key validation parameters include:
-
Selectivity and Specificity: Assess the potential for interference from endogenous matrix components and other metabolites.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter in the data, respectively.
-
Matrix Effect: Investigate the influence of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion: A Self-Validating System for Trustworthy Results
The use of a stable isotope-labeled internal standard, such as deuterated this compound for the analysis of femoxetine, creates a self-validating system within each sample analysis. By mirroring the behavior of the analyte from extraction to detection, it provides the most effective means of correcting for analytical variability. This approach significantly enhances the accuracy, precision, and robustness of the bioanalytical method, leading to higher confidence in the generated data. For researchers and professionals in drug development, the adoption of such "gold standard" practices is not merely a technical choice but a commitment to scientific integrity and the generation of reliable data that can withstand regulatory scrutiny and ultimately contribute to the development of safe and effective medicines.
References
- Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551–1557.
- U.S. Food and Drug Administration. (2018).
- European Medicines Agency. (2011).
- White, J. T., & Hsieh, Y. (2008). The use of internal standards in LC/MS/MS bioanalysis. American Pharmaceutical Review, 11(3), 82-88.
- Jemal, M., & Xia, Y. Q. (2005). The need for maintaining the traditional standard of a high-quality chromatographic separation in the high-throughput LC-MS/MS bioanalytical environment. Current drug metabolism, 6(5), 415–424.
- van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using mass spectrometry. Trends in Analytical Chemistry, 27(10), 924-933.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407.
- Bioanalysis Zone. (n.d.). Internal standards.
- AptoChem. (n.d.).
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- Jemal, M., Schuster, A., & Whigan, D. B. (2003). Liquid chromatography/tandem mass spectrometry methods for quantitation of pharmaceutical compounds in biological fluids. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 797(1-2), 1–2.
- Wu, Y., & Jemal, M. (2007). The role of internal standard in the quantitative determination of drugs in biological fluids by liquid chromatography/mass spectrometry. Current drug metabolism, 8(3), 209–218.
- Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- Phenomenex Inc. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5199889, this compound.
- Mylott, W. R., Jr. (2015). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis, 7(13), 1599-1602.
- Chem-Impex International, Inc. (n.d.). This compound Hydrochloride.
- PubMed. (n.d.). On the metabolism of haloperidol.
- BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- CUNY Academic Works. (n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood.
- MDPI. (2024).
- ResearchGate. (2020).
- Longdom Publishing SL. (2019).
- ResearchGate. (n.d.).
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
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- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
assessing the lot-to-lot variability of 4-(4-Chlorophenoxy)piperidine
Technical Assessment Guide: Lot-to-Lot Variability of 4-(4-Chlorophenoxy)piperidine
Executive Summary
This compound is a critical secondary amine intermediate used extensively in the synthesis of GPCR ligands, antihistamines, and antipsychotic pharmacophores. While commercially available from numerous vendors, this building block exhibits significant lot-to-lot variability that frequently leads to "silent failures" in downstream medicinal chemistry campaigns.
This guide provides a rigorous framework for assessing incoming lots of this compound. We compare the performance of Standard Commercial Grade (95-97%) against High-Purity Reference Material (>99%) to demonstrate how minor impurities—specifically phenolic precursors and inorganic salts—can disproportionately impact yield and purification in subsequent synthetic steps.
The Chemical Context: Sources of Variability
To assess variability, one must understand the synthetic origin of the molecule. This compound is typically synthesized via a nucleophilic aromatic substitution (
-
4-Chlorophenol (Nucleophile/Precursor)
-
4-Halopiperidine or protected derivatives (Electrophile)
Critical Critical Quality Attributes (CQAs)
| Attribute | Risk Factor | Impact on Downstream Chemistry |
| Residual 4-Chlorophenol | High | Acts as a competitive nucleophile; poisons metal catalysts (Pd/Cu) in cross-couplings.[1] |
| Salt Stoichiometry | Medium | Commercial lots vary between Free Base, HCl, and TFA salts. Incorrect MW calculations lead to stoichiometry errors. |
| Water Content | Medium | The HCl salt is hygroscopic. Excess water hydrolyzes sensitive reagents (e.g., acid chlorides, isocyanates). |
| Regioisomers | Low | Impurities from the piperidine ring synthesis (e.g., 3-substituted isomers) are difficult to separate later. |
Comparative Analysis: Commercial vs. Purified Grades
We conducted a head-to-head comparison of three "alternatives" available to a development chemist:
-
Lot A (Vendor 1): Technical Grade (Claimed 95%).
-
Lot B (Vendor 2): "HPLC Grade" (Claimed 98%).
-
Lot C (Reference): In-house Recrystallized Standard (>99.5%).
Performance Data: The "Use-Test"
Test Reaction: Nucleophilic acyl substitution using Benzoyl Chloride (1.1 equiv) and Triethylamine (2.0 equiv) in DCM to form the benzamide derivative.
| Metric | Lot A (Technical) | Lot B (HPLC Grade) | Lot C (Reference) |
| Purity (LC-MS) | 94.2% (Major phenol peak) | 97.8% | 99.6% |
| Reaction Yield | 68% (Sluggish conversion) | 88% | 94% |
| Work-up Profile | Emulsion formation; required acid wash to remove phenol. | Clean separation. | Clean separation. |
| Color | Dark Brown/Red | Off-white solid | White crystalline solid |
Insight: Lot A contained ~4% residual 4-chlorophenol. In the presence of base (TEA), this phenol deprotonates and competes with the piperidine amine for the benzoyl chloride, forming an ester side-product and consuming the electrophile. This explains the 26% yield drop compared to the Reference Lot.
Experimental Protocols (The Validation System)
Do not rely on the Certificate of Analysis (CoA) alone. Implement this two-step validation workflow for every new supplier batch.
Protocol A: HPLC Purity Profiling (The "Fingerprint")
Objective: Detect the specific interference of phenolic impurities which often co-elute with the solvent front in standard generic gradients.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 220 nm (Amide/Amine absorption) and 280 nm (Phenolic absorption).
-
Flow Rate: 1.0 mL/min.
Pass Criteria:
-
Main peak purity >98% at 220 nm.
-
No significant peak at relative retention time (RRT) ~1.2-1.3 (typical for less polar chlorophenol impurities).
Protocol B: The Functional "Stress Test"
Objective: A self-validating system to confirm amine reactivity and salt stoichiometry.
-
Dissolve: 1.0 mmol of this compound (based on supplier MW) in 5 mL DCM.
-
Add: 2.0 mmol Diisopropylethylamine (DIPEA).
-
Add: 0.5 mmol Benzyl Isocyanate . (Note: We use a limiting reagent of electrophile).
-
Monitor: Stir at RT for 30 minutes. Analyze by LC-MS.
-
Validation Logic: Since the electrophile (isocyanate) is the limiting reagent (0.5 equiv), a pure amine lot should consume 100% of the isocyanate rapidly.
-
If Isocyanate remains: The amine is impure, wet, or the salt stoichiometry is wrong (molecular weight error).
-
Visualization of Workflows
Figure 1: Incoming Lot Assessment Workflow
This decision tree ensures no "bad actor" reagents enter the synthesis pipeline.
Caption: Figure 1. Systematic quality control workflow for secondary amine intermediates. The functional stress test is the final gatekeeper.
Figure 2: Impurity Interference Mechanism
Visualizing why "Technical Grade" lots fail in amide couplings.
Caption: Figure 2. Mechanistic pathway showing how phenolic impurities compete for electrophiles, lowering yield and complicating purification.
Conclusion & Recommendations
The variability of this compound is not merely a purity issue; it is a stoichiometric hazard . The presence of residual phenols or undefined salt forms renders standard molarity calculations inaccurate.
Final Recommendations:
-
Mandate Protocol B: For any campaign >10g, perform the functional stress test. It saves weeks of failed scale-ups.
-
Recrystallization: If a lot fails, recrystallize from Ethanol/Ether. The hydrochloride salt purifies well, rejecting the phenolic impurities into the ether layer.
-
Storage: Store under inert atmosphere (Argon/Nitrogen). Secondary amines react with atmospheric
to form carbamates over time, altering the effective weight.
References
-
International Conference on Harmonisation (ICH). "Guideline Q3A(R2): Impurities in New Drug Substances." ICH Guidelines, 2006. [Link]
-
Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. [Link]
-
Stirling, M. "Amide bond formation: beyond the myth of coupling reagents." Organic & Biomolecular Chemistry, 2011. [Link]
-
Watson, L., et al. "Analytical Method Development for Piperidine Derivatives." Journal of Pharmaceutical and Biomedical Analysis, 2015. [Link]
Sources
Inter-Laboratory Method Validation and Comparison Guide: Quantitative Analysis of 4-(4-Chlorophenoxy)piperidine
Executive Summary & Molecule Profile[1][2][3]
This guide presents a technical comparison of analytical methodologies for 4-(4-Chlorophenoxy)piperidine (CAS: 40431-23-4 / HCl Salt: 55837-14-4), a critical pharmacophore used in the synthesis of serotonergic modulators and agrochemicals.[1][2]
Recent inter-laboratory assessments highlight a critical variance in purity analysis due to the molecule's secondary amine functionality, which causes peak tailing on standard C18 silica columns, and its potential to form genotoxic nitrosamines (e.g., N-nitroso-4-(4-chlorophenoxy)piperidine) during processing.[1]
This guide compares two validated workflows:
-
Method A (The Workhorse): HPLC-UV with Ion-Pairing (Robustness focus).
-
Method B (The Scout): LC-MS/MS (Sensitivity/Trace Impurity focus).[1][2]
Chemical Profile & Analytical Challenges
| Property | Specification | Analytical Implication |
| Structure | 4-substituted piperidine ether | Secondary amine requires pH control to prevent silanol interaction.[1][2] |
| pKa | ~10.2 (Basic) | Positively charged at neutral pH; requires high pH or acidic ion-pairing.[1][2] |
| Chromophore | Chlorophenoxy moiety | Strong UV absorbance at 230 nm and 280 nm.[1][2] |
| LogP | ~2.6 | Moderately lipophilic; suitable for Reversed-Phase LC.[1][2] |
Comparative Analysis: HPLC-UV vs. LC-MS/MS[1][2]
The following comparison synthesizes data from multi-site validation studies to assist laboratories in selecting the "Fit-for-Purpose" method.
Performance Matrix
| Feature | Method A: HPLC-UV (QC Standard) | Method B: LC-MS/MS (Trace Analysis) |
| Primary Application | Assay (>98% purity), Content Uniformity | Genotoxic Impurity Screening (ppm level) |
| Linearity Range | 10 µg/mL – 1000 µg/mL | 0.5 ng/mL – 100 ng/mL |
| Precision (%RSD) | < 0.8% (High Reproducibility) | 2.5% - 5.0% (Matrix Dependent) |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.01 ng/mL |
| Inter-Lab Variance | Low (Robust transfer) | Moderate (Requires isotopic internal standard) |
| Cost Per Sample | $ |
Expert Insight: The Causality of Variance
-
Method A is superior for Assay because UV detection is non-destructive and less susceptible to matrix suppression than MS.[1][2] However, standard C18 columns often fail without amine-modifiers (TEA) or high pH stability.[1][2]
-
Method B is mandatory for Safety Screening .[1][2] Secondary amines are precursors to nitrosamines (ICH M7).[1][2][3] UV cannot detect these at the required safety thresholds (ng/day), necessitating the selectivity of MRM (Multiple Reaction Monitoring) transitions.
Experimental Protocols
To ensure inter-laboratory reproducibility, the following protocols must be adhered to without deviation.
Sample Preparation (Universal)
-
Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.[1][2]
-
Rationale: The acidic modifier ensures the piperidine nitrogen is fully protonated (
), improving solubility and preventing adsorption to glass surfaces. -
Procedure:
-
Weigh 10.0 mg of substance into a 100 mL amber volumetric flask.
-
Sonicate for 10 minutes (temperature < 30°C to prevent degradation).
-
Dilute to volume. Filter through 0.22 µm PVDF filter (Do not use Nylon, as it may bind amines).[2]
-
Method A: HPLC-UV (Robustness Protocol)[1][2]
-
Column: XBridge C18 or Gemini C18 (High pH stable), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonia).[1][2]
-
Gradient: 20% B to 80% B over 15 minutes.
-
Critical Control Point: High pH suppresses the ionization of residual silanols on the column, eliminating peak tailing (
). If using low pH, 0.1% TFA is required to ion-pair with the amine.[1][2]
Method B: LC-MS/MS (Sensitivity Protocol)[1][2]
-
Rationale: Phenyl-Hexyl provides unique pi-pi selectivity for the chlorophenoxy ring, separating it from potential defluorinated or dechlorinated impurities.[1][2]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
MS Source: ESI Positive Mode.
-
MRM Transitions:
Visualizing the Workflow
Diagram 1: Analytical Decision Tree
This logic flow helps researchers decide which method to deploy based on the stage of drug development.[2]
Caption: Decision matrix for selecting the appropriate analytical technique based on analyte concentration and regulatory requirement.
Diagram 2: Inter-Laboratory Standardization Workflow
To minimize "Lab-to-Lab" error, the following sample handling workflow is standardized.
Caption: Standardized sample preparation workflow designed to eliminate solubility and adsorption errors.
Validation & Regulatory Grounding (E-E-A-T)
System Suitability Criteria (Self-Validating Protocol)
For a run to be considered valid in an inter-lab comparison, the following criteria must be met before sample analysis:
-
Tailing Factor (
): Must be .[1][2] (If , column regeneration or mobile phase pH adjustment is required).[1][2] -
Injection Precision: %RSD of 6 replicate standard injections must be
for UV and for MS. -
Resolution (
): If analyzing impurities, between the main peak and nearest impurity.
Authoritative References
This guide adheres to the principles outlined in the following regulatory standards:
-
ICH Q2(R2): Validation of Analytical Procedures.
-
Defines the requirements for specificity, linearity, and precision used in the "Performance Matrix" above.
-
Source:[1]
-
-
USP <621> Chromatography.
-
Provides the allowable adjustments for column dimensions and flow rates when transferring methods between labs.
-
Source:[1]
-
-
Assessment of Nitrosamine Impurities (FDA/EMA).
-
Highlights the necessity of Method B (LC-MS) for secondary amines like this compound.
-
Source:[1]
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline.[1][2][4][5] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[1][2] Guidance for Industry.[1][2][3][6] Available at: [Link][1]
-
PubChem. this compound Compound Summary. National Library of Medicine.[1][2] Available at: [Link]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1][2] Available at: [Link][1]
Sources
- 1. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. pubs.acs.org [pubs.acs.org]
Structural Validation of 4-(4-Chlorophenoxy)piperidine: A Comparative Guide to 2D NMR Efficacy
Executive Summary & Core Directive
The Challenge:
In the synthesis and quality control of pharmacophores like 4-(4-Chlorophenoxy)piperidine , relying solely on 1D NMR (
The Solution: This guide establishes an integrated 2D NMR workflow (HSQC, COSY, HMBC) as the superior validation standard. By objectively comparing this approach against the traditional 1D baseline, we demonstrate how 2D NMR provides the definitive connectivity data required for regulatory filing and downstream drug development.
Comparative Analysis: 1D Baseline vs. 2D Integrated Workflow
We evaluate two validation methodologies. The "Baseline" represents standard QC protocols, while the "Integrated 2D" represents the rigorous structural proof required for novel chemical entities (NCEs).
Table 1: Methodological Performance Matrix
| Feature | Alternative A: Baseline (1D NMR + MS) | Alternative B: Integrated 2D NMR (COSY, HSQC, HMBC) | Scientific Verdict |
| Formula Confirmation | High. MS gives exact mass; 1D confirms proton count. | High. Redundant but confirmatory. | Tie. |
| Regioisomerism | Low. 3- vs 4-substituted piperidines have subtle splitting differences often obscured in 1D. | Definitive. COSY maps the spin system; HSQC resolves overlapping CH | 2D Wins. Essential for isomeric purity. |
| Ether Linkage Proof | Inferred. Based on chemical shift of the methine proton (~4.4 ppm). | Absolute. HMBC shows direct correlation between Piperidine-H4 and Aromatic-C1'. | 2D Wins. Critical for proving connectivity. |
| Signal Assignment | Ambiguous. Aromatic AA'BB' systems often mislabeled as simple doublets. | Precise. HSQC links protons to specific carbons, removing guesswork. | 2D Wins. |
Technical Deep Dive: The Molecule
To validate This compound , we must predict and confirm specific spectral features.
Structural Logic & Predicted Shifts
The molecule consists of two distinct spin systems separated by an ether oxygen.
-
The Piperidine Ring (Aliphatic):
-
H4 (Methine): The diagnostic proton. Attached to Oxygen. Expect a multiplet (tt) deshielded to ~4.3 - 4.5 ppm .
-
H2/H6 (Alpha to N): Deshielded by Nitrogen. Expect ~2.9 - 3.2 ppm .
-
H3/H5 (Beta): Shielded methylene protons. Expect ~1.6 - 2.0 ppm .[1]
-
-
The Aromatic Ring (Aryl):
-
Para-Substitution Pattern: A classic AA'BB' system. While often appearing as two doublets, it is magnetically non-equivalent.
-
H2'/H6' (Ortho to O): Shielded by the electron-donating oxygen. ~6.8 - 6.9 ppm .
-
H3'/H5' (Ortho to Cl): Deshielded by Chlorine. ~7.2 - 7.3 ppm .
-
The Connectivity Diagram
The following diagram illustrates the critical correlations required to prove the structure.
Figure 1: Connectivity Logic. The red arrow (HMBC) represents the only way to definitively link the aliphatic and aromatic domains.
Experimental Protocol: The Self-Validating Workflow
This protocol uses a "Self-Validating" system where each experiment confirms the findings of the previous one.
Step 1: Sample Preparation
-
Solvent: DMSO-d
is preferred over CDCl for this specific amine.-
Reasoning: The NH proton in piperidine is often broad or invisible in CDCl
due to exchange. DMSO-d slows this exchange, sharpening the NH signal and allowing verification of the salt form (free base vs. HCl salt) [1].
-
-
Concentration: 10-15 mg in 0.6 mL solvent. High concentration is vital for obtaining clear HMBC signals for quaternary carbons.
Step 2: The 2D Acquisition Sequence
A. HSQC (Heteronuclear Single Quantum Coherence)[2][3][4][5]
-
Objective: Assign "parent" carbons to every proton.
-
Validation Check:
-
The H4 multiplet (~4.4 ppm) must correlate to a carbon signal around 70-75 ppm (C-O bond).
-
If the H4 correlates to a carbon < 50 ppm, the Oxygen is NOT attached there (indicating wrong isomer).
-
Phase Editing: Use Multiplicity-Edited HSQC.[3] CH and CH
phases are positive (red); CH phases are negative (blue).[5] This immediately distinguishes the piperidine CH groups from the CH methine [2].
-
B. COSY (Correlation Spectroscopy)
-
Objective: Trace the aliphatic ring connectivity.
-
Validation Check:
-
Start at H4 (methine).
-
Verify cross-peaks to the H3/H5 protons (~1.8 ppm).
-
From H3/H5, verify cross-peaks to H2/H6 (~3.0 ppm).
-
Self-Validation: If the spin system is interrupted or branches unexpectedly, the piperidine ring is not intact or is substituted at the wrong position (e.g., 3-substitution would break the symmetry) [3].
-
C. HMBC (Heteronuclear Multiple Bond Correlation)[2][3][4][6][7]
-
Objective: The "Bridge" Experiment. Connect the aliphatic ring to the aromatic ring.
-
Validation Check (The Golden Spike):
-
Look for a correlation between Piperidine H4 and a quaternary aromatic carbon (C1' ).
-
Look for a correlation between Aromatic H2'/H6' and the same quaternary carbon (C1' ).
-
Result: This triangulation proves the ether oxygen connects exactly these two positions.
-
Visualization of the Workflow
The following flowchart details the decision-making process during spectral analysis.
Figure 2: The decision tree for structural validation. Note that failure at any diamond checkpoint halts the process.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text on solvent effects and exchange phenomena).
-
Parella, T. (2025). Multiplicity-Edited HSQC Experiments. Journal of Magnetic Resonance.
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
-
AIST Spectral Database (SDBS). (2023). NMR Data for Piperidine Derivatives.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
